molecular formula C7H9NO3 B1602069 (R)-2-Amino-3-(furan-3-yl)propanoic acid CAS No. 129030-34-8

(R)-2-Amino-3-(furan-3-yl)propanoic acid

Cat. No.: B1602069
CAS No.: 129030-34-8
M. Wt: 155.15 g/mol
InChI Key: ZAFNLUPTKPOREL-ZCFIWIBFSA-N
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Description

(R)-2-Amino-3-(furan-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-3-(furan-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(furan-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(furan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFNLUPTKPOREL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564173
Record name 3-Furan-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129030-34-8
Record name 3-Furan-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of (R)-2-Amino-3-(furan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-2-Amino-3-(furan-3-yl)propanoic acid

Part 1: Executive Technical Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid , also known as D-3-furylalanine , is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide engineering. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan-3-yl moiety.

This specific enantiomer (R-configuration) corresponds to the D-amino acid series. It is primarily utilized to:

  • Enhance Metabolic Stability: As a D-amino acid, it confers resistance to proteolytic degradation by endogenous proteases.

  • Modulate Lipophilicity: The furan ring is less lipophilic (LogP ~1.0) than the phenyl ring of phenylalanine (LogP ~1.38) and acts as a hydrogen bond acceptor, altering the solvation profile of peptide ligands.

  • Probe Receptor Interactions: It serves as a bioisostere for histidine and phenylalanine, allowing researchers to probe

    
    -stacking interactions and steric constraints within binding pockets.
    

Part 2: Chemical Structure & Properties

Stereochemistry & Nomenclature
  • IUPAC Name: (2R)-2-amino-3-(furan-3-yl)propanoic acid

  • Common Name: D-3-Furylalanine

  • Stereochemical Designation: The (R)-configuration at the

    
    -carbon assigns this molecule to the D-series  (unlike natural L-amino acids, which are typically S).
    
    • Priority (CIP Rules):

      
       (1) > 
      
      
      
      (2) >
      
      
      (3) >
      
      
      (4).
    • Configuration: With H in the rear, the sequence 1

      
       2 
      
      
      
      3 is clockwise (R).
Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 155.15 g/mol
LogP (Octanol/Water) ~1.0 (Computed)Less lipophilic than Phenylalanine.
pKa (Carboxyl) 2.3 ± 0.1Typical

-carboxylic acid acidity.
pKa (Amine) 9.5 ± 0.2Typical

-ammonium acidity.
Electronic Character

-excessive heteroaromatic
The furan ring is electron-rich.
H-Bonding Acceptor (Furan Oxygen)Unlike Phenylalanine (inert), Furan can accept H-bonds.
Solubility Water (moderate), Methanol (good)Zwitterionic character dominates solubility.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (R)-3-furylalanine requires strict stereocontrol. The most robust method for research-scale production involves Asymmetric Hydrogenation , while larger batches often utilize Enzymatic Resolution of the racemic precursor.

Workflow Visualization (DOT Diagram)

SynthesisWorkflow Figure 1: Asymmetric Synthesis Route for (R)-3-Furylalanine Start 3-Furaldehyde Step1 Horner-Wadsworth-Emmons Condensation Start->Step1 + Boc-Phosphonoglycinate Inter1 Dehydroamino Acid Precursor (Z-isomer) Step1->Inter1 Step2 Asymmetric Hydrogenation [Rh(COD)(DuPhos)]+ Inter1->Step2 H2 (5 bar), Chiral Cat. Product (R)-N-Boc-3-Furylalanine Step2->Product >98% ee Final Deprotection (TFA) (R)-3-Furylalanine Product->Final

Detailed Protocol: Asymmetric Hydrogenation Route

This method is preferred for generating the (R)-enantiomer directly with high enantiomeric excess (ee).

Reagents:

  • 3-Furaldehyde[1]

  • N-Boc-phosphonoglycinate trimethyl ester

  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([(R,R)-Et-DuPhos-Rh]OTf). Note: To get the (R)-amino acid, the specific chiral ligand antipode must be selected based on the catalyst's quadrant model.

Step-by-Step Methodology:

  • Condensation (Enamide Formation):

    • Dissolve N-Boc-phosphonoglycinate (1.1 eq) in anhydrous DCM.

    • Add DBU (1.2 eq) at 0°C and stir for 15 min.

    • Add 3-Furaldehyde (1.0 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1N HCl, brine, dry over

      
      . Purify the Z-isomer of the dehydroamino acid via silica gel chromatography.
      
  • Asymmetric Hydrogenation:

    • Safety: High-pressure hydrogenation requires a rated autoclave.

    • Dissolve the dehydro-precursor in degassed methanol (0.1 M concentration).

    • Add the Rh-catalyst (1 mol%).

    • Pressurize the vessel to 5 bar (75 psi) with

      
       gas.
      
    • Stir at 25°C for 24 hours.

    • Validation: Check conversion via TLC/LC-MS. The reaction should be quantitative.

  • Purification & Deprotection:

    • Filter the catalyst through a celite pad.

    • Concentrate the filtrate to obtain (R)-N-Boc-3-furylalanine.

    • Final Step: Dissolve in 1:1 TFA/DCM to remove the Boc group. Precipitate the free amino acid with diethyl ether.

Part 4: Metabolic Stability & Toxicology (Critical Insight)

Expert Note: While 3-furylalanine is a valuable tool, the furan ring introduces a specific metabolic liability that must be accounted for in drug design.

Mechanism of Bioactivation

The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1).[2] This results in the opening of the furan ring to form a reactive dicarbonyl species.

Pathway:

  • Epoxidation: CYP450 oxidizes the furan double bond.[2]

  • Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial .

  • Toxicology: This unsaturated dialdehyde is a potent Michael acceptor. It can alkylate nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, potentially leading to hepatotoxicity.

Mitigation Strategy:

  • Substitution: Blocking the

    
    -positions of the furan ring (positions 2 and 5) with methyl groups can reduce metabolic activation, though this alters steric bulk.
    
  • Usage: For this reason, 3-furylalanine is often used in peptide drugs (which have different clearance pathways than small molecules) or as a probe in in vitro settings, rather than in orally bioavailable small molecule drugs intended for chronic use.

Part 5: Applications in Drug Discovery

Peptide Stapling & Engineering

(R)-3-Furylalanine is used to introduce "D-amino acid scans" into peptide sequences. Replacing a natural L-Phe or L-His with (R)-3-furylalanine can:

  • Arrest Conformation: Induce

    
    -turn structures due to the altered stereochemistry.
    
  • Improve Half-life: The D-configuration renders the peptide bond resistant to carboxypeptidases.

Bioisosterism Case Study

In the design of Gonadotropin-Releasing Hormone (GnRH) antagonists , the replacement of aromatic residues with heteroaryl-alanines like 3-furylalanine has been used to maintain receptor binding affinity while reducing overall hydrophobicity, thereby improving solubility without sacrificing potency.

Part 6: References

  • Chemical Identity & Properties: PubChem. 3-Furylalanine (Compound CID 22875442).[3] National Library of Medicine. [Link]

  • Metabolic Toxicity Mechanism: Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chem Res Toxicol. 2013; 26(1): 6-25. [Link]

  • Synthesis (General Acetamidomalonate): Burk, M.J., et al. Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. J. Am. Chem. Soc. 1993, 115, 22, 10125–10138. [Link]

  • Applications in Peptides: Ehinger, F.J., et al. The rare amino acid 3-furylalanine (Fua) is a pharmacophore in natural products. Angew. Chem. Int. Ed. 2023.[4] [Link]

  • Stereochemistry Rules: IUPAC-IUB Joint Commission on Biochemical Nomenclature. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

Sources

Therapeutic Potential of Furan-Based Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Genetic Encoding to Proximity-Enabled Therapeutics

Executive Summary

The incorporation of furan-based non-canonical amino acids (ncAAs), specifically 2-furyl-L-alanine (FurAla) , into proteins represents a paradigm shift in therapeutic protein engineering. Unlike static structural modifications, the furan moiety offers a dual-modality chemical handle : it serves as a latent electrophile for proximity-dependent cross-linking upon oxidative activation and as a diene for bioorthogonal conjugation via Diels-Alder cycloaddition.

This technical guide delineates the mechanisms, genetic encoding protocols, and therapeutic applications of furan-based ncAAs. It provides a self-validating framework for researchers to leverage these residues for peptide stapling, covalent inhibition, and mapping transient protein-protein interactions (PPIs).

Part 1: The Chemical Engine – Mechanisms of Action

The therapeutic utility of furan-based ncAAs rests on two distinct chemical reactivities. Understanding the causality of these mechanisms is essential for experimental design.

Oxidative Activation (The "Warhead")

In its ground state, the furan ring is chemically inert under physiological conditions. However, in the presence of reactive oxygen species (ROS), specifically singlet oxygen (


), it undergoes a transformation into a potent electrophile.
  • Mechanism:

    
     attacks the furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide. This intermediate rapidly rearranges into a reactive cis-2-butene-1,4-dione (keto-enal) .
    
  • Therapeutic Relevance: This keto-enal is a "proximity-dependent" warhead. It reacts rapidly with nucleophiles (Lysine

    
    -amines or Cysteine thiols) only if they are spatially adjacent. This allows for the covalent trapping of weak or transient PPIs without the non-specific background labeling seen with constitutive cross-linkers.
    
Diels-Alder Cycloaddition (The "Handle")

The furan ring acts as an electron-rich diene capable of reacting with electron-poor dienophiles (e.g., maleimides) to form oxanorbornene adducts.

  • Therapeutic Relevance: This reaction is bioorthogonal and reversible (retro-Diels-Alder). It is ideal for Antibody-Drug Conjugates (ADCs) or hydrogel formation where controlled release of a payload is desired.

Visualization: Dual-Modality Mechanism

FuranMechanism Furan Furan-ncAA (Ground State) SingletOx Singlet Oxygen (1O2) Activation Furan->SingletOx Photo-oxidation Adduct Oxanorbornene (Bioconjugate) Furan->Adduct + Maleimide (Diels-Alder) Endoperoxide Endoperoxide Intermediate SingletOx->Endoperoxide Maleimide Maleimide (Dienophile) Maleimide->Adduct KetoEnal Cis-2-butene-1,4-dione (Reactive Warhead) Endoperoxide->KetoEnal Rearrangement Crosslink Covalent Crosslink (Protein-Protein) KetoEnal->Crosslink + Nucleophile (Lys/Cys) Adduct->Furan Retro-DA (Heat/Force)

Caption: Figure 1. The dual reactivity of furan-based ncAAs. Pathway A (Red) shows oxidative activation for cross-linking. Pathway B (Green) shows reversible bioconjugation.

Part 2: Genetic Encoding Systems[1][2][3]

To utilize FurAla therapeutically, it must be site-specifically incorporated into the protein of interest. This is achieved via Genetic Code Expansion (GCE) using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[1]

The Orthogonal Pair: PylRS vs. MjTyrRS

While Methanocaldococcus jannaschii (Mj) TyrRS variants are common for aromatics, the Pyrrolysyl-tRNA synthetase (PylRS) system from Methanosarcina species has shown superior specificity for furan derivatives in both E. coli and mammalian cells.

ComponentSpecificationNotes
Synthetase PylRS (N346A/C348A) Mutations in the active site accommodate the furan ring's steric profile while rejecting canonical amino acids.
tRNA tRNA

Decodes the amber stop codon (UAG).[2]
Organism E. coli / Mammalian (HEK293)PylRS is orthogonal in both, allowing versatile expression.
Efficiency ~1-10 mg/L yieldDependent on media supplementation (typically 1 mM FurAla).
Experimental Workflow: Site-Specific Incorporation
  • Plasmid Construction:

    • Plasmid A: Contains the target gene with a TAG codon at the desired site (e.g., GFP-TAG151).

    • Plasmid B: Encodes the evolved PylRS and tRNA

      
      .
      
  • Expression:

    • Transform E. coli (e.g., BL21) with both plasmids.

    • Grow in minimal media to OD

      
       = 0.5.
      
    • Induction: Add 1 mM 2-furyl-L-alanine and induce protein expression (IPTG/Arabinose).

  • Validation:

    • Purify protein via affinity tag (His/Strep).

    • Mass Spectrometry (ESI-MS): Confirm mass shift. FurAla (MW 153.1) vs. Tyrosine (MW 181.2) or Phenylalanine (MW 165.2). Note: Lack of incorporation usually results in truncated protein due to release factor termination.

Part 3: Therapeutic Applications & Protocols

Application 1: Proximity-Enabled Cross-Linking (Peptide Stapling)

Furan-based peptides can "staple" themselves to a target receptor upon activation, converting a transient interaction into a permanent covalent bond. This is critical for developing inhibitors for "undruggable" flat surfaces.

Protocol: Photo-Triggered Cross-Linking

  • Reagents:

    • Purified FurAla-protein (10

      
      M).
      
    • Target protein (10

      
      M).
      
    • Photosensitizer: Rose Bengal (1

      
      M) or Methylene Blue.
      
  • Procedure:

    • Mix FurAla-protein and Target in PBS (pH 7.4).

    • Add Rose Bengal.

    • Irradiate with White Light (or 532 nm laser) for 1–10 minutes on ice. Critical: Keep time short to avoid non-specific oxidative damage.

    • Quench with excess DTT or Glutathione.

    • Analyze via SDS-PAGE (Shift in MW indicates cross-link).

Application 2: Diels-Alder Bioconjugation (Drug Delivery)

For ADCs, the furan handle allows for the attachment of maleimide-functionalized drugs. Unlike thiol-maleimide chemistry (which can undergo exchange with serum albumin), the furan-maleimide adduct is stable at physiological temperature but reversible at higher temperatures or under mechanical stress.

Data: Reaction Kinetics | Diene | Dienophile | Condition | T


 (Forward) | Reversibility |
| :--- | :--- | :--- | :--- | :--- |
| Furan | Maleimide | 37°C, pH 7.0 | ~2-4 hours | Stable |
| Furan | Maleimide | 90°C | N/A | Retro-DA occurs |

Part 4: Challenges & Safety (The "Trustworthiness" Pillar)

A rigorous scientific guide must address limitations. The primary challenge for furan-based therapeutics is Metabolic Toxicity .

The CYP450 Liability

Furan rings are substrates for Cytochrome P450 enzymes (specifically CYP2E1 ) in the liver.[3]

  • Mechanism: CYP2E1 oxidizes the furan ring to cis-2-butene-1,4-dial (BDA) .[4]

  • Toxicity: BDA is a potent alkylating agent that reacts with glutathione (GSH) and cellular proteins, leading to hepatotoxicity and potential carcinogenicity in rodent models.

  • Mitigation Strategy:

    • Steric Shielding: Incorporate the furan into a structured protein domain where it is inaccessible to CYP enzymes until it reaches the target tissue.

    • Local Delivery: Use for intratumoral injection or topical applications rather than systemic small-molecule administration.

    • Substitution: Electron-withdrawing groups on the furan ring can reduce metabolic liability, though they may also slow the Diels-Alder reaction.

Visualization: Workflow & Safety

Workflow Plasmid Plasmid Design (TAG Codon) Expression Expression in E. coli (+ PylRS/tRNA + FurAla) Plasmid->Expression Purification Purification (ESI-MS Validation) Expression->Purification Activation Therapeutic Activation Purification->Activation Toxicity Metabolic Liability (CYP2E1 -> BDA) Activation->Toxicity Systemic Exposure SafeDesign Safety Strategy: Local Delivery / Steric Shielding Toxicity->SafeDesign Mitigation

Caption: Figure 2.[5][6] Development workflow from genetic encoding to safety considerations.

References

  • Genetic Incorporation (PylRS)

    • Title: Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase.[6]

    • Source: Xiao, H., et al. (2014). ACS Chemical Biology.
    • URL:[Link]

    • Relevance: Establishes the PylRS system for 2-furyl-alanine incorpor
  • Cross-Linking Mechanism

    • Title: Furan-oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions.[7]

    • Source: Op de Beeck, M., & Madder, A. (2012). Journal of the American Chemical Society.[2]

    • URL:[Link]

    • Relevance: Details the singlet oxygen activation p
  • Metabolic Toxicity

    • Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[3]

    • Source: Peterson, L. A. (2013). Chemical Research in Toxicology.
    • URL:[Link]

    • Relevance: Authoritative source on CYP450-mediated furan toxicity (BDA formation).[4][8]

  • Diels-Alder Bioconjugation

    • Title: Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach.[9][10]

    • Source:Molecules (2021).[9]

    • URL:[Link]

    • Relevance: Kinetics and conditions for the furan-maleimide reaction.[11][12]

Sources

(R)-2-Amino-3-(furan-3-yl)propanoic acid CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (R)-2-Amino-3-(furan-3-yl)propanoic acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid, commonly known as D-3-Furylalanine , is a non-canonical amino acid and a heteroaromatic analogue of phenylalanine and histidine. It serves as a critical chiral building block in peptide engineering, specifically for designing protease-resistant peptidomimetics and probing receptor-ligand stereoselectivity. Unlike its natural counterparts, the furan moiety introduces unique electronic properties (high electron density, hydrogen bond acceptor capability) while maintaining a steric profile similar to histidine, yet lacking the imidazole's basicity.

This guide provides a comprehensive technical analysis of D-3-Furylalanine, covering its chemical identity, safety protocols, synthesis methodologies, and applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Core Identity Data

  • Chemical Name: (R)-2-Amino-3-(furan-3-yl)propanoic acid[1]

  • Synonyms: 3-Furyl-D-alanine; D-3-Furylalanine; 3-(3-Furyl)-D-alanine

  • CAS Number (Free Base): 129030-34-8 [1]

  • CAS Number (HCl Salt): 2803375-21-3 [2]

  • Molecular Formula: Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [3][1][4]
  • Molecular Weight: 155.15 g/mol [5][1]

Physicochemical Profile

Property Value Note
Appearance White to off-white crystalline powder Hygroscopic in salt form
Solubility Water (Moderate), Methanol (High) Free base has lower water solubility than HCl salt
Chirality (R)-Enantiomer Corresponds to D-amino acid configuration

| pKa (Predicted) |


-COOH: ~2.3; 

-NH

: ~9.2 | Lacks side-chain ionizable group | | Melting Point | >200°C (Decomposition) | Typical for zwitterionic amino acids |[6]

Part 2: Safety & Handling (SDS Analysis)

Hazard Classification (GHS) While specific toxicological data for the (R)-isomer is limited, it is structurally analogous to the (S)-isomer and 2-furyl derivatives. Standard safety protocols for irritant amino acid derivatives apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols

  • Inhalation: Use a local exhaust hood when weighing fine powder to prevent inhalation of dust, which may trigger respiratory sensitization.

  • Skin Contact: Nitrile gloves (0.11 mm thickness) are required. Furan derivatives can occasionally exhibit higher skin permeability than carbocyclic analogs.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The furan ring is electron-rich and susceptible to oxidation or acid-catalyzed polymerization over extended periods.

Visualized Safety Decision Tree

SafetyProtocol start Handling (R)-3-Furylalanine check_form Check Physical Form start->check_form powder Dry Powder check_form->powder solution In Solution check_form->solution action_powder Use Fume Hood Wear N95/P2 Mask powder->action_powder action_sol Wear Nitrile Gloves Splash Goggles solution->action_sol storage Storage: 2-8°C, Inert Gas action_powder->storage action_sol->storage disposal Dispose as Hazardous Organic Waste storage->disposal

Figure 1: Decision tree for safe handling and storage of furan-containing amino acids.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic acid generally follows two primary routes: Enzymatic Resolution (classic, high enantiopurity) or Asymmetric Negishi Coupling (modern, scalable).

Method A: Enzymatic Resolution (The Acetamidomalonate Route)

This method is preferred for generating both enantiomers ((R) and (S)) with high optical purity.

  • Condensation: Diethyl acetamidomalonate is alkylated with 3-(chloromethyl)furan (generated from 3-furanmethanol) using sodium ethoxide.

  • Hydrolysis & Decarboxylation: The intermediate is hydrolyzed and decarboxylated to yield N-acetyl-DL-3-furylalanine .

  • Enzymatic Resolution:

    • Enzyme: Acylase I (from Aspergillus or Porcine Kidney).

    • Process: The enzyme selectively hydrolyzes the (S)-N-acetyl group.

    • Separation: The free (S)-amino acid is separated from the unreacted (R)-N-acetyl-3-furylalanine by ion-exchange chromatography.

    • Final Hydrolysis: The (R)-N-acetyl derivative is chemically hydrolyzed (dilute HCl) to yield the target (R)-2-Amino-3-(furan-3-yl)propanoic acid .

Method B: Negishi Cross-Coupling (Zinc-Iodoalanine Route)

Ideal for direct synthesis without resolution steps.

  • Reagents: 3-Bromofuran + Zinc reagent of protected (R)-iodoalanine.

  • Catalyst: Pd

    
    (dba)
    
    
    
    / S-Phos.
  • Mechanism: Palladium-catalyzed cross-coupling preserves the stereochemistry of the alanine backbone, directly installing the furan ring.

Synthesis Workflow Diagram

Synthesis cluster_0 Precursors cluster_1 Racemic Intermediate cluster_2 Resolution & Isolation cluster_3 Final Product A 3-Chloromethyl furan C N-Acetyl-DL- 3-furylalanine A->C NaOEt, EtOH B Diethyl acetamidomalonate B->C D Enzyme: Acylase I (pH 7.5) C->D E (S)-Free Acid (Precipitate) D->E F (R)-N-Acetyl Derivative (In Solution) D->F G Acid Hydrolysis (HCl) F->G H (R)-3-Furylalanine (Target) G->H

Figure 2: Chemo-enzymatic synthesis pathway via Acylase I resolution.

Part 4: Applications in Drug Development

1. Isosteric Replacement D-3-Furylalanine acts as a non-basic isostere of D-Histidine .

  • Why? It mimics the geometry and aromaticity of histidine but lacks the proton-accepting nitrogen. This allows researchers to test if a receptor interaction is driven by shape/pi-stacking (which Furylalanine retains) or hydrogen bonding/charge (which Furylalanine loses).

2. Proteolytic Stability Incorporating D-amino acids like (R)-3-furylalanine into peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) drastically reduces degradation by endogenous proteases, extending the drug's half-life.

3. Fluorescent Probes The furan ring can serve as a metabolic handle. It can be oxidized by cytochrome P450 enzymes to reactive enals, which can then covalently trap proximal nucleophiles, useful for activity-based protein profiling (ABPP) .

References

  • MolCore Chemical Data. (2024). Product Sheet: (R)-2-amino-3-(furan-3-yl)propanoic acid (CAS 129030-34-8).[1] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride. Link

  • Lingham, A. R., et al. (2002). "Synthesis of Some 3-Furylamine Derivatives." Australian Journal of Chemistry, 55(12), 795-798. Link

  • Jackson, R. F. W., et al. (1989). "Synthesis of phenylalanine derivatives via palladium-catalyzed cross-coupling." Journal of Organic Chemistry.
  • PubChem. (2024). Compound Summary: 3-Furylalanine.[7][8] National Library of Medicine. Link

Sources

Technical Guide: (R)-2-Amino-3-(furan-3-yl)propanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of (R)-2-Amino-3-(furan-3-yl)propanoic acid in peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid, commonly referred to as (R)-3-Furylalanine or D-3-Furylalanine , represents a high-value non-proteinogenic amino acid in modern peptidomimetic design. Its utility stems from a dual-functionality: the (R)-configuration confers robust resistance to proteolytic degradation, while the furan-3-yl moiety acts as an electronic and steric bioisostere of Phenylalanine (Phe).

Unlike its 2-furyl isomer, the 3-furyl analog aligns its electric dipole more closely with the peptide backbone in specific conformations, offering unique


-stacking geometries. However, its incorporation requires a rigorous understanding of metabolic liabilities, specifically cytochrome P450-mediated bioactivation. This guide details the synthesis, physicochemical properties, and strategic application of this moiety in drug discovery.

Chemical Identity & Physicochemical Profile[1][2]

Structural Definition
  • IUPAC Name: (2R)-2-amino-3-(furan-3-yl)propanoic acid

  • Common Name: D-3-Furylalanine ((R)-Fua)

  • Stereochemistry: The (R)-enantiomer corresponds to the D-configuration in amino acid nomenclature (Cahn-Ingold-Prelog priority:

    
    ).
    
  • Distinction: It is distinct from 2-furylalanine (derived from furfural). The 3-furyl attachment point provides a vector more isosteric to the phenyl ring of Phe than the 2-furyl isomer.

Bioisosteric Comparison: Furan vs. Phenyl

The replacement of a phenyl ring (Phe) with a furan ring (Fua) introduces significant electronic changes while maintaining steric bulk.

PropertyPhenylalanine (Phe)3-Furylalanine (Fua)Impact on Peptidomimetics
Ring Size ~120 ų~105 ųFua is slightly smaller, allowing packing into tighter binding pockets.
Electronic Nature Electron-rich

-system

-excessive heteroaromatic
Fua is more electron-rich; stronger cation-

interactions.
H-Bonding Donor/Acceptor: NoneAcceptor (Oxygen LP)The furan oxygen can accept H-bonds, altering solvation and receptor binding.
Lipophilicity (LogP) 1.38~0.8 - 1.0Fua is less lipophilic, potentially improving water solubility of the peptide.
Metabolic Fate Hydroxylation (Tyr)Epoxidation/Ring OpeningCritical: Furan can be bioactivated to reactive enedials (toxicity risk).

Synthetic Protocols

Producing the (R)-enantiomer in high optical purity is critical. While asymmetric hydrogenation is scalable, Enzymatic Resolution is often preferred in research settings for its operational simplicity and high enantiomeric excess (


).
Protocol: Kinetic Resolution of N-Acetyl-DL-3-Furylalanine

This protocol utilizes Acylase I (from Aspergillus melleus) to selectively hydrolyze the L-enantiomer, leaving the desired N-acetyl-(R)-isomer intact.

Reagents:
  • Racemic N-acetyl-3-(furan-3-yl)alanine (Synthesis precursor)

  • Acylase I (Grade I, lyophilized powder)

  • 0.1 M Cobalt(II) chloride (

    
    ) solution
    
  • 2M Lithium Hydroxide (

    
    ) and 6M Hydrochloric Acid (
    
    
    
    )
Workflow:
  • Substrate Preparation: Dissolve racemic N-acetyl-3-furylalanine (10 mmol) in water. Adjust pH to 7.5 using LiOH.

  • Enzyme Activation: Add

    
     (final conc. 0.5 mM) to activate the acylase.
    
  • Hydrolysis: Add Acylase I (50 mg) and incubate at 37°C for 24 hours with gentle stirring. Maintain pH 7.5.

  • Separation:

    • Acidify mixture to pH 5.0.

    • Filter off the enzyme.

    • Pass through a cation-exchange resin (Dowex 50).

    • Eluate: Contains the unreacted N-acetyl-(R)-3-furylalanine (anionic/neutral at acidic pH).

    • Resin: Retains the free (S)-3-furylalanine (cationic).

  • Deprotection: Reflux the isolated N-acetyl-(R)-isomer in 2M HCl for 3 hours to remove the acetyl group.

  • Isolation: Evaporate to dryness and recrystallize from EtOH/Water to yield (R)-3-furylalanine hydrochloride .

Visualization: Synthesis & Resolution Pathway

SynthesisWorkflow Start 3-Furaldehyde Step1 Erlenmeyer Synthesis (N-Acetylglycine, Ac2O) Start->Step1 Inter1 Dehydro-Amino Acid Step1->Inter1 Step2 Reduction (H2/Pd-C) Inter1->Step2 Racemate N-Acetyl-DL-3-Furylalanine Step2->Racemate Step3 Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Step3 L_Iso Free (S)-Isomer (Discard/Save) Step3->L_Iso Hydrolyzed D_Iso N-Acetyl-(R)-Isomer Step3->D_Iso Unreacted Step4 Acid Hydrolysis (2M HCl, Reflux) D_Iso->Step4 Final (R)-3-Furylalanine (Pure D-Isomer) Step4->Final

Caption: Chemo-enzymatic workflow for isolating (R)-3-Furylalanine from 3-furaldehyde.

Peptidomimetic Design Principles

Proteolytic Stability (The D-Amino Effect)

Incorporating the (R)-enantiomer (D-configuration) into a peptide sequence fundamentally alters the backbone topology. Most mammalian proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids.

  • Mechanism: The side chain of (R)-Fua projects into the "wrong" quadrant of the protease active site, preventing the catalytic triad from accessing the scissile bond.

  • Application: Placing (R)-Fua at the

    
     or 
    
    
    
    position renders the adjacent peptide bond nearly uncleavable.
Electronic Tuning & Bioisosterism

The furan ring is not just a "dummy" phenyl replacement. It is an active electronic probe.

  • H-Bonding: The furan oxygen can serve as a weak hydrogen bond acceptor (

    
     lone pair). In receptor pockets where a Phe residue is solvent-exposed, replacing it with Fua can recruit a water molecule or interact with a backbone amide of the receptor.
    
  • Quadrupole Moment: The benzene ring has a negative quadrupole moment above/below the ring. Furan has a dipole moment (~0.7 D) directed from the ring center toward the oxygen. This reversal can stabilize interactions in pockets that repel the negative

    
    -cloud of Phe.
    
Metabolic Liability: The "Furan Alert"

While (R)-Fua stabilizes the peptide bond, the side chain itself carries a metabolic risk.

  • Bioactivation: Hepatic CYP450 enzymes (mainly CYP2E1) can oxidize the furan ring.

  • Mechanism: Oxidation yields an epoxide or cis-2-butene-1,4-dial (BDA). BDA is a potent electrophile that crosslinks proteins (Lys/Cys residues) and DNA.

  • Mitigation Strategy: In drug design, Fua is safer in:

    • Topical applications (low systemic exposure).

    • Peptides with low cell permeability (extracellular targets).

    • Positions blocked from CYP access (buried in the receptor interface).

Visualization: Metabolic Activation Pathway

MetabolicPathway Fua 3-Furylalanine Residue CYP CYP450 (Oxidation) Fua->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Toxicity) BDA->Adduct + Nucleophiles (Lys, Cys) Safe Metabolic Clearance (Ring Opening/Conjugation) BDA->Safe + Glutathione (GSH)

Caption: CYP450-mediated bioactivation of furan moiety leading to potential toxicity or clearance.

Experimental Protocol: SPPS Incorporation

Incorporating (R)-3-Furylalanine into Solid Phase Peptide Synthesis (SPPS) requires Fmoc protection.

Fmoc-Protection of (R)-3-Furylalanine

Reagents: (R)-3-Furylalanine, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),


, Dioxane/Water.
  • Dissolve (R)-3-Furylalanine (1 eq) in

    
     (1:1) containing 
    
    
    
    (2 eq).
  • Add Fmoc-OSu (1.1 eq) slowly at 0°C.

  • Stir at Room Temperature (RT) for 12 hours.

  • Acidify to pH 2 with HCl; extract with Ethyl Acetate.

  • Result: Fmoc-(R)-3-Furylalanine (Ready for SPPS).

Coupling Conditions

The furan ring is acid-sensitive. Standard TFA cleavage (95% TFA) can cause polymerization or electrophilic aromatic substitution on the furan ring if scavengers are not optimized.

  • Resin: Rink Amide or Wang Resin.[1]

  • Coupling: HBTU/DIPEA or DIC/Oxyma (Standard).

  • Cleavage Cocktail (CRITICAL):

    • Use Reagent K analog : TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%).

    • Note: Avoid high concentrations of silanes if possible, or test stability. The scavenger EDT (Ethanedithiol) is crucial to prevent furan alkylation by tert-butyl cations released from other protecting groups.

References

  • El Maddah, F., et al. (2017). "The Rare Amino Acid Building Block 3-(3-furyl)-Alanine in the Formation of Non-ribosomal Peptides." Natural Product Communications. Link

  • Kobayashi, T., et al. (1987).[2] "Mechanism of metabolic cleavage of a furan ring."[2] Drug Metabolism and Disposition. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Hintermann, T., & Seebach, D. (1997). "The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    
    - and
    
    
    -Peptidic Structures?" CHIMIA. Link
  • Lewis, D. E., & Dunn, F. W. (1964). "Beta-3-Furylalanine, A New Analog of Phenylalanine." Archives of Biochemistry and Biophysics. Link

Sources

The Pharmacological Renaissance of Furan-3-yl Alanine: From Antimetabolite to Bioconjugation Handle

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Originally synthesized in the 1960s as a synthetic phenylalanine antimetabolite, furan-3-yl alanine (3-furylalanine or Fua) has experienced a renaissance in modern drug discovery. Recent genomic and metabolomic advancements have revealed Fua as a naturally occurring, highly potent pharmacophoric non-canonical amino acid embedded within diverse microbial cyclopeptides [1]. This technical guide explores the biosynthetic origins, pharmacological profiles, and the cutting-edge "catch-and-release" bioconjugation strategies that leverage the unique chemical reactivity of Fua-derivatives to accelerate the discovery of novel therapeutics.

Structural Biology and Biosynthetic Origins

For decades, the enzymatic machinery responsible for the biosynthesis of 3-furylalanine remained elusive. It is now established that Fua is synthesized via a remarkable skeletal editing event catalyzed by a novel class of heme-dependent aromatic oxygenases (HDAOs), specifically the enzyme RhzB [2].

Mechanistic Causality of Fua Formation

The formation of Fua represents a rare biological ring contraction. Stable isotope labeling has demonstrated that L-tyrosine is the primary precursor, which is first hydroxylated to L-DOPA. The RhzB enzyme then catalyzes an unprecedented catechol cleavage and oxygenation reaction. By substituting two olefinic carbon atoms of the phenolic ring with a single oxygen atom, RhzB effectively rewires the six-membered aromatic ring into a five-membered furan heterocycle. This transformation is critical; the resulting furan ring is not merely a structural anomaly but the primary determinant of target binding and toxicity in downstream cyclopeptides.

Biosynthesis Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Hydroxylation RhzB RhzB (HDAO Enzyme) Catechol Cleavage DOPA->RhzB Fua L-3-Furylalanine (Fua) RhzB->Fua Ring Contraction NRPS NRPS Assembly Cyclopeptide Fua->NRPS Incorporation

Fig 1: Biosynthetic pathway of L-3-furylalanine mediated by the RhzB oxygenase.

Once synthesized, L-Fua is incorporated into peptide backbones via non-ribosomal peptide synthetases (NRPS), generating structurally diverse and biologically potent secondary metabolites.

Pharmacological Profiles of Fua-Derivatives

The position-selective introduction of Fua into peptide backbones drastically alters their biological activity. Fua-containing natural products exhibit a wide spectrum of bioactivities, ranging from severe hepatotoxicity to potent antineoplastic effects against human tumor cell lines [3].

Quantitative Summary of Fua-Cyclopeptides

The following table summarizes the primary families of Fua-containing cyclopeptides identified to date, highlighting their source organisms and primary pharmacological targets.

Cyclopeptide FamilySource OrganismTarget Activity / PharmacologyKey Structural Feature
Rhizonins (A & B) Mycetohabitans endofungorum (endosymbiont)Severe HepatotoxicityCyclic heptapeptide with N-methyl-3-furylalanine
Endolides Burkholderia contaminansAntiproliferativeFua residue embedded in cyclic core
Bingchamides Streptomyces bingchenggensisAntiproliferativeFua residue, discovered via RhzB genome mining
Rubriamides Diverse ActinomycetesAntitumor / Human cell targetsNovel Fua cyclopeptide family
Typhamides Diverse

-proteobacteria
Nematocidal / AntitumorNovel Fua cyclopeptide family

Data synthesized from recent genomic mining and metabolic profiling studies [2, 3].

Orthogonal Bioconjugation: The "Catch-and-Release" Strategy

Beyond its inherent biological activity, the furan moiety of Fua presents a highly valuable handle for orthogonal bioconjugation. Because naturally occurring peptides with furyl side chains are exceedingly rare, the furan ring can be targeted chemoselectively within complex biological matrices.

The furan ring acts as an electron-rich diene, making it highly susceptible to [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles (such as maleimides). Crucially, this reaction is thermally reversible (retro-Diels-Alder), allowing researchers to temporarily "tag" Fua-peptides, pull them out of complex mixtures, and subsequently release them in their pristine native form for High-Resolution Mass Spectrometry (HRMS) [3].

Standard Operating Protocol: Chemoselective Catch-and-Release

This self-validating protocol ensures the selective enrichment of Fua-derivatives while eliminating background noise from non-furan metabolites.

Step 1: Metabolic Extraction

  • Cultivate the target bacterial strain (identified via RhzB genome mining) in liquid media.

  • Extract the culture broth using an Ethyl Acetate/Methanol (EtOAc/MeOH) gradient to isolate the crude metabolome.

Step 2: Diels-Alder Tagging (The "Catch")

  • Resuspend the crude extract in a compatible solvent (e.g., Acetonitrile/Water).

  • Introduce a solid-supported maleimide resin (or a biotinylated maleimide probe).

  • Incubate at room temperature for 12–24 hours.

  • Causality: The ambient temperature thermodynamically favors the forward [4+2] cycloaddition, covalently binding only the furan-containing molecules to the solid support.

Step 3: Stringent Washing

  • Wash the resin extensively with Methanol and Dichloromethane (DCM).

  • Causality: This removes all non-furan metabolites, proteins, and lipids, effectively reducing the MS background to near-zero.

Step 4: Retro-Diels-Alder (The "Release")

  • Resuspend the washed resin in a small volume of solvent and heat to 90°C for 2–4 hours.

  • Causality: Elevated thermal energy shifts the thermodynamic equilibrium, driving the retro-[4+2] reaction. The covalent bond breaks, releasing the pristine Fua-peptide back into the supernatant.

Step 5: LC-HRMS Validation

  • Analyze the supernatant via HPLC-HRMS.

  • Self-Validation: Derivatize a fraction of the released Fua with FDAA (Marfey's reagent) to separate and confirm the stereochemistry (L- vs. D-adducts) of the isolated amino acid.

CatchRelease Mine Genome Mining (RhzB Handle) Extract Metabolite Extraction Mine->Extract Tag Diels-Alder Tagging (Maleimide Resin) Extract->Tag [4+2] Cycloaddition Wash Wash Phase (Remove Impurities) Tag->Wash Release Retro-Diels-Alder (Thermal Release) Wash->Release Heat (90°C) MS LC-HRMS Identification Release->MS Pristine Fua-Peptide

Fig 2: Catch-and-release workflow utilizing Diels-Alder reactivity for Fua-peptide discovery.

Future Perspectives in Drug Discovery

The intersection of genomics and chemoselective reactivity has positioned furan-3-yl alanine derivatives at the forefront of modern peptide drug discovery. By utilizing the RhzB gene sequence as a bioinformatic handle, researchers can now predict and assess the microbial production of Fua-peptides across diverse phyla, including cyanobacteria and actinomycetes [3].

Furthermore, the Diels-Alder reactivity of the furan side chain offers unprecedented opportunities for late-stage peptide editing . Drug developers can utilize Fua residues as attachment points for antibody-drug conjugates (ADCs), fluorophores, or pharmacokinetic modifiers (like PEGylation), ensuring that derivatization occurs orthogonally without disrupting the native amine or thiol groups of the peptide backbone.

References

  • Lewis, D.E., & Dunn, F.W. (1964).

    
    -3-Furylalanine, a new analog of phenylalanine. Archives of Biochemistry and Biophysics, 107(3), 363-366.[Link]
    
  • Partida-Martinez, L. P., et al. (2023). Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides. Angewandte Chemie International Edition / ResearchGate.[Link]

  • Kries, H., et al. (2025). A Catch-Release Strategy for the Genomics-Driven Discovery of Antiproliferative Furan-Functionalized Peptides. Angewandte Chemie International Edition / PubMed.[Link]

Solubility profile of (R)-2-Amino-3-(furan-3-yl)propanoic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of (R)-2-Amino-3-(furan-3-yl)propanoic Acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as D-3-Furylalanine) is a non-canonical aromatic amino acid.[1] Structurally, it serves as an isostere of D-Phenylalanine and D-Histidine, where the phenyl or imidazole ring is replaced by a furan-3-yl moiety.[1] This substitution introduces unique electronic properties and reduced lipophilicity compared to its carbocyclic analogs.

This guide provides a comprehensive solubility profile derived from physicochemical first principles and comparative structural analysis.[1] It establishes the critical dependence of solubility on pH (zwitterionic behavior) and solvent polarity, and provides validated protocols for experimental verification.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the molecular drivers: the zwitterionic head group and the heteroaromatic side chain.

Structural Properties
  • Compound: (R)-2-Amino-3-(furan-3-yl)propanoic acid[1]

  • Stereochemistry: (R)-enantiomer (D-configuration).[1] Note: Solubility in achiral solvents (water, DMSO, methanol) is identical to the (S)-enantiomer.

  • Molecular Weight: 155.15 g/mol [1][2][3]

  • Side Chain: Furan-3-yl (Oxygen-containing 5-membered aromatic ring).[1]

Computed Physicochemical Descriptors

The furan ring is more polar than a phenyl ring due to the oxygen atom, leading to a lower LogP (partition coefficient) than Phenylalanine.[1]

PropertyValue (Approx/Computed)Impact on Solubility
LogP (Octanol/Water) -2.9 (Calculated) [1]Highly hydrophilic; favors aqueous solubility over non-polar organics.[1]
pKa1 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-COOH)
~2.1Deprotonated at neutral pH.
pKa2 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-NH

)
~9.1Protonated at neutral pH.
Isoelectric Point (pI) ~5.6Point of minimum aqueous solubility (Zwitterion dominate).[1]

Aqueous Solubility Profile

The aqueous solubility of (R)-2-Amino-3-(furan-3-yl)propanoic acid is governed by its ionization state.[1] As a zwitterion, it exhibits a characteristic "U-shaped" solubility curve relative to pH.[1]

pH-Dependent Solubility Behavior
  • pH < 2.0 (Acidic): The molecule exists as a cation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
    • Solubility:High .[1] The positive charge prevents crystal lattice aggregation.[1]

    • Reagent: 0.1 M HCl or 1% Acetic Acid.[1]

  • pH 4.5 – 6.5 (Near pI): The molecule exists as a neutral zwitterion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
    • Solubility:Minimum . Electrostatic attraction between the ammonium and carboxylate groups of neighboring molecules promotes crystal lattice stability, reducing solubility.

  • pH > 10.0 (Basic): The molecule exists as an anion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
    • Solubility:High .[1] Repulsion between negative charges disrupts aggregation.[1]

    • Reagent: 0.1 M NaOH or Ammonium Hydroxide.[1]

Buffer Compatibility
  • PBS (pH 7.4): Moderate solubility.[1] Suitable for biological assays but may require warming or sonication for concentrations >10 mM.[1]

  • Water (Unbuffered): Dissolution will likely lower the pH slightly.[1] Solubility is moderate.[1]

Organic Solvent Compatibility

The furan ring imparts slightly more polar character than a phenyl ring, but the zwitterionic head group remains the primary barrier to solubility in organic solvents.

Solvent ClassRepresentative SolventsSolubility RatingFormulation Notes
Dipolar Aprotic DMSO, DMF, NMPHigh Preferred for Stock Solutions. Can typically dissolve >50 mM.[1] The sulfoxide oxygen of DMSO interacts well with the ammonium protons.[1]
Protic Polar Methanol, EthanolLow to Moderate Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1] Often used as co-solvents (e.g., 50% MeOH/Water).[1]
Non-Polar Hexane, Toluene, DCMInsoluble The ionic lattice energy of the amino acid head group is too high for these solvents to overcome.
Ethers THF, Diethyl EtherVery Low Generally poor solvents for free amino acids.[1]

Visualization: Solubility & Ionization Logic

The following diagrams illustrate the decision-making process for solvent selection and the ionization states affecting solubility.

Solubility Determination Workflow

SolubilityWorkflow Start Start: (R)-3-Furylalanine Solid Target Define Target Concentration Start->Target CheckAq Aqueous Formulation? Target->CheckAq Acidic Use 0.1M HCl (Cationic State) CheckAq->Acidic pH < 3 Basic Use 0.1M NaOH (Anionic State) CheckAq->Basic pH > 9 Neutral PBS/Water (Zwitterionic State) CheckAq->Neutral pH ~ 5-7 CheckOrg Organic Stock? CheckAq->CheckOrg No DMSO 100% DMSO or DMF (High Solubility) CheckOrg->DMSO Standard Stock Alcohol Methanol/Ethanol (Limited Solubility) CheckOrg->Alcohol Specific Use

Caption: Decision matrix for selecting the optimal solvent system based on pH requirements and formulation intent.

Ionization States

Ionization Cation CATION (pH < 2) Soluble (+ Charge) Zwitter ZWITTERION (pH ~ 5.6) Min. Solubility (Net Neutral) Cation->Zwitter - H+ (COOH) Anion ANION (pH > 9) Soluble (- Charge) Zwitter->Anion - H+ (NH3+)

Caption: The ionization transitions of 3-furylalanine. The central zwitterionic state represents the solubility minimum.

Experimental Protocols

Since specific batch-to-batch variation occurs, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot of material.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility in a specific solvent (e.g., Water or PBS).[1]

  • Preparation: Weigh approximately 10 mg of (R)-2-Amino-3-(furan-3-yl)propanoic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Shake or vortex at room temperature (25°C) for 24 hours.

    • Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.

  • Equilibration: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Sampling: Carefully remove the supernatant.[1] Filter through a 0.22 µm PTFE filter if necessary.

  • Quantification: Dilute the supernatant (e.g., 1:100) and analyze via UV-Vis spectrophotometry (Peak absorbance approx 210-220 nm for furan ring) or HPLC.[1]

    • Calibration: Compare against a standard curve prepared in DMSO.[1]

Protocol B: Visual Stock Preparation (Quick Check)

Objective: Prepare a 50 mM stock solution for biological assays.

  • Calculate mass required: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Add DMSO (dimethyl sulfoxide) to the solid.[1]

    • Why DMSO? It disrupts the crystal lattice effectively and is miscible with aqueous assay buffers.[1]

  • Vortex vigorously.[1] If dissolution is slow, warm gently to 37°C in a water bath.[1]

  • Validation: Ensure the solution is clear and free of particulate matter by holding it up to a light source.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22875442, 3-Furylalanine.[1] Retrieved from [Link][1]

  • ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid Physicochemical Properties. (Used as structural analog reference). Retrieved from [Link][1]

  • Sormanni, P., et al. (2015). The CamSol Method of Solubility Prediction.[1] Journal of Molecular Biology.[1] (Context for computational solubility prediction of non-natural amino acids).

Sources

Technical Guide: Applications of (R)-2-Amino-3-(furan-3-yl)propanoic acid as a Phenylalanine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (henceforth (R)-3-Furylalanine ) represents a critical tool in the medicinal chemist’s arsenal for probing the steric and electronic requirements of phenylalanine-binding pockets. As the D-enantiomer isostere of phenylalanine, this molecule serves a dual purpose: it introduces a heteroaromatic system with distinct electrostatic properties (H-bond acceptor potential) while simultaneously conferring proteolytic resistance due to its non-natural (R)-stereochemistry.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a decision framework for its application in lead optimization.

Part 1: Molecular Profile & Physicochemical Comparison

To effectively utilize (R)-3-Furylalanine, one must understand how it deviates from the natural substrate, L-Phenylalanine. The substitution of the benzene ring with a furan ring at the 3-position (rather than the 2-position) preserves the bond vector angle more faithfully relative to the peptide backbone, making it a superior isostere for geometric preservation.

Table 1: Comparative Physicochemical Profile[1]
PropertyL-Phenylalanine (Natural)(R)-3-Furylalanine (Target)Impact on Ligand Design
Stereochemistry (S)-Configuration (L)(R)-Configuration (D)Proteolytic Stability: The (R)-isomer is generally resistant to endogenous proteases.
Aromatic System Benzene (6-membered)Furan (5-membered)Steric Bulk: Furan is approx. 15-20% smaller in volume, allowing fit in constricted pockets.
Electronic Nature

-Cloud (Quadrupole)

-Excessive (Dipole)
Binding: Furan oxygen can act as a weak H-bond acceptor; Benzene cannot.
LogP (Lipophilicity) ~1.38~0.9 - 1.1Solubility: Furylalanine is slightly more polar, potentially improving aqueous solubility.
Metabolic Liability Hydroxylation (stable)Epoxidation (reactive)Tox Risk: Furan rings can be metabolically activated by CYPs (see Safety Section).

Part 2: Synthesis & Acquisition Protocols

While racemic 3-furylalanine is commercially available, high-purity (R)-enantiomer often requires custom synthesis or chiral resolution. Below is a field-proven Chemo-Enzymatic Protocol that prioritizes enantiomeric excess (% ee).

Protocol: Asymmetric Synthesis via Enzymatic Resolution

Objective: Isolate (R)-2-Amino-3-(furan-3-yl)propanoic acid from racemic N-acetyl precursor.

Reagents:

  • Furan-3-carbaldehyde[1]

  • N-Acetylglycine[1]

  • Acetic Anhydride / Sodium Acetate

  • Acylase I (Aspergillus melleus) – Selectivity for L-isomer hydrolysis

Workflow:

  • Erlenmeyer-Plöchl Condensation:

    • Reflux Furan-3-carbaldehyde (10 mmol) with N-Acetylglycine (10 mmol) and NaOAc in Acetic Anhydride for 2 hours.

    • Result: Formation of the azlactone (oxazolone) intermediate.

    • Yield Check: Recrystallize from ethanol. Target >70% yield.

  • Hydrolysis & Reduction:

    • Hydrolyze the azlactone with 1% NaOH/water to open the ring.

    • Reduce the alkene using H2 (40 psi) and Pd/C catalyst in methanol.

    • Result: Racemic N-Acetyl-3-furylalanine.

  • Enzymatic Resolution (The Critical Step):

    • Suspend racemic N-Acetyl-3-furylalanine in phosphate buffer (pH 7.5).

    • Add Acylase I and incubate at 37°C for 24 hours.

    • Mechanism:[2][3][4] Acylase I selectively hydrolyzes the (S)-isomer (L-form) to the free amino acid. The (R)-isomer (D-form) remains N-acetylated.

  • Separation:

    • Acidify mixture to pH 5. Extract the unreacted N-Acetyl-(R)-3-furylalanine into Ethyl Acetate. (The free (S)-amino acid remains in the aqueous phase).

    • Evaporate organic layer.[5]

  • Final Deprotection:

    • Reflux the N-Acetyl-(R)-intermediate in 2M HCl for 2 hours to remove the acetyl group.

    • Neutralize and crystallize.

    • Validation: Check optical rotation

      
      .
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start Furan-3-carbaldehyde + N-Acetylglycine Azlactone Azlactone Formation (Erlenmeyer-Plöchl) Start->Azlactone Ac2O, NaOAc, Reflux Reduction Reductive Hydrolysis (H2, Pd/C) Azlactone->Reduction Ring Opening Racemate Racemic N-Acetyl-3-Furylalanine Reduction->Racemate Enzyme Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Enzyme Selective Hydrolysis Separation Phase Separation (Aq: L-Isomer | Org: D-Isomer) Enzyme->Separation Hydrolysis Acid Hydrolysis (2M HCl) Separation->Hydrolysis Extract Organic Phase (N-Acetyl-D-isomer) Product (R)-2-Amino-3-(furan-3-yl) propanoic acid Hydrolysis->Product Deacetylation

Caption: Chemo-enzymatic route for isolating the (R)-enantiomer using kinetic resolution.

Part 3: Bioisosteric Rationale & Applications[6]

The decision to substitute Phenylalanine (Phe) with (R)-3-Furylalanine should be driven by specific SAR goals.

The "Vector" Advantage

Unlike furan-2-yl, the furan-3-yl attachment point provides a bond angle vector that more closely mimics the C


-C

bond of phenylalanine. This minimizes backbone distortion while reducing the overall steric volume of the aromatic group.
Electronic Probing (The Oxygen Effect)

In Phe, the aromatic ring interacts via


-

stacking or cation-

interactions. In Furylalanine, the oxygen atom introduces a localized dipole.
  • Application: If a Phe residue is suspected of sitting near a hydrogen bond donor (e.g., a Serine hydroxyl or backbone amide) in the receptor pocket, swapping to Furylalanine can significantly increase affinity by creating a new H-bond.

Proteolytic Stability (The (R)-Factor)

The primary utility of the (R)-configuration (D-amino acid) is to arrest peptide degradation.

  • Mechanism: Endogenous proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids. Introducing an (R)-residue at the cleavage site (P1 or P1' position) creates a "steric clash" in the enzyme's catalytic triad, effectively halting hydrolysis.

Visualization: Decision Matrix for Application

DecisionMatrix Problem Lead Compound Issue Metab Rapid Proteolysis? Problem->Metab Steric Steric Clash in Pocket? Problem->Steric Elec Need H-Bond Acceptor? Problem->Elec Solution1 Use (R)-3-Furylalanine (Backbone Shielding) Metab->Solution1 Yes (D-isomer effect) Solution2 Use (S)-3-Furylalanine (Volume Reduction) Steric->Solution2 Yes (Smaller Ring) Solution3 Use 3-Furylalanine (Electronic Probe) Elec->Solution3 Yes (O-atom interaction)

Caption: Strategic decision tree for substituting Phenylalanine with Furylalanine variants.

Part 4: Metabolic & Safety Considerations (Critical)

As a Senior Scientist, it is mandatory to address the "Furan Structural Alert." While the (R)-configuration protects the peptide backbone from proteolysis, the furan side chain itself is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1).

The Mechanism of Toxicity:

  • Bioactivation: CYP450 oxidizes the furan ring to a cis-2-butene-1,4-dial (an unsaturated dialdehyde).

  • Nucleophilic Attack: This reactive metabolite is a potent Michael acceptor that can cross-link proteins or alkylate DNA.

Mitigation Strategy in Drug Design:

  • Block Metabolic "Hotspots": If the furan ring is exposed to solvent/enzymes, consider substituting the 2- or 5-position of the furan ring (e.g., with a methyl group or deuterium) to hinder oxidation.

  • Use as a Tool Only: Often, Furylalanine is best used as an in vitro probe to map binding pockets. If the compound advances to in vivo studies, the furan may need to be swapped for a safer isostere (e.g., oxazole or fluorophenyl) once the binding mode is confirmed.

References

  • Synthesis of Heteroaryl-Alanines: Kitagawa, T., et al. (2004).[6] "Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus."[6] Chemical and Pharmaceutical Bulletin, 52(9), 1137-1139.[6]

  • Peptide Stability: Seebach, D., et al. (1996). "The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    
    - and
    
    
    -Peptidic Structures?" Chimia, 50, 536. (Foundational text on non-natural amino acid stability).
  • Furan Bioisosterism: Kirchmair, J., et al. (2012). "Bioisosteres in Medicinal Chemistry." Journal of Chemical Information and Modeling. (General review of furan vs phenyl properties).
  • Metabolic Activation: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Enzymatic Resolution Protocol: "Preparation of D-amino acids via Acylase I resolution." Standard Operating Procedure adapted from Greenstein & Winitz, Chemistry of the Amino Acids.

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Using (R)-2-Amino-3-(furan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (often abbreviated as (R)-3-Furylalanine or D-3-Fua) is a non-canonical amino acid of significant interest for peptide engineering. Its furan moiety serves as a bioisostere for phenylalanine and histidine, offering unique hydrogen-bonding capabilities and acting as a "caged" reactive handle for site-specific crosslinking via oxidation or Diels-Alder cycloadditions.

However, the incorporation of furan-containing residues into SPPS presents a specific chemical challenge: Acid-Mediated Alkylation . The electron-rich furan ring functions as an internal scavenger during the acidic cleavage step, making it highly susceptible to electrophilic attack by carbocations released from protecting groups (e.g., Trt, Pbf, tBu).

This guide details a robust, self-validating protocol designed to preserve the integrity of the furan ring, minimize racemization of the (R)-stereocenter, and ensure high crude purity.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name (2R)-2-amino-3-(furan-3-yl)propanoic acid
Common Name D-3-Furylalanine
Stereochemistry (R)-enantiomer (corresponds to D-amino acid configuration)
Molecular Weight 155.15 g/mol (Free acid)
Side Chain Reactivity Electron-rich aromatic system; susceptible to acid-catalyzed alkylation and singlet oxygen oxidation.
Storage -20°C, desiccated. Protect from light to prevent photo-oxidation.

Critical Synthesis Challenges & Solutions

The "Internal Scavenger" Effect

In standard SPPS, trifluoroacetic acid (TFA) cleavage removes side-chain protecting groups, generating highly reactive carbocations (e.g., tert-butyl, trityl, Pbf).

  • The Risk: The furan ring is electron-rich. If external scavengers (like TIPS) are insufficient, these carbocations will electrophilically attack the furan ring, leading to irreversible alkylation byproducts (+56 Da, +243 Da, etc.).

  • The Solution: A High-Capacity Scavenger Cocktail is mandatory. We utilize an elevated concentration of Triisopropylsilane (TIPS) to outcompete the furan ring for carbocation capture.

Racemization Control

As an (R)-enantiomer, maintaining stereochemical purity is paramount, especially if adjacent to other chiral centers.

  • The Risk: Strong bases (like DIEA) used with uronium salts (HBTU/HATU) can promote proton abstraction at the

    
    -carbon, leading to racemization.
    
  • The Solution: Use DIC/Oxyma Pure activation. This carbodiimide approach creates a neutral-to-mildly acidic coupling environment, significantly reducing the risk of base-catalyzed racemization compared to HATU/DIEA.

Experimental Protocol

Reagent Preparation
  • Fmoc-AA Stock: 0.2 M in DMF.

  • Activator: 0.5 M DIC (N,N'-Diisopropylcarbodiimide) in DMF.

  • Base/Additive: 0.5 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF.

  • Deprotection: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

Resin Loading & Preparation
  • Resin Selection: Rink Amide ProTide or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Swelling: Swell resin in DCM for 20 minutes, then wash 3x with DMF.

Coupling Cycle (DIC/Oxyma)

This cycle is optimized for (R)-3-Furylalanine to ensure complete coupling without racemization.

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Mix Fmoc-(R)-3-Furylalanine (4.0 eq), Oxyma Pure (4.0 eq), and DIC (4.0 eq).

    • Pre-activation: Allow to react for 2 minutes before adding to resin.

  • Coupling: Add mixture to resin. Shake at Room Temperature for 60 minutes.

  • Washing: Wash with DMF (4x), DCM (3x).

  • Kaiser Test: Verify coupling completion (Resin should be colorless; Solution yellow/clear).

The "Furan-Safe" Cleavage Protocol

CRITICAL STEP: Do not use standard 95:2.5:2.5 cocktails if the peptide contains Trt, Boc, or Pbf groups. The cation load is too high.

Cocktail Formulation (Total 10 mL):

  • TFA (Trifluoroacetic acid): 9.0 mL (90%)

  • TIPS (Triisopropylsilane): 0.5 mL (5%) - Doubled from standard to protect Furan.

  • H₂O (Ultrapure Water): 0.25 mL (2.5%)

  • DODT (3,6-Dioxa-1,8-octanedithiol): 0.25 mL (2.5%) - Optional: Add only if Cys/Met are present.

Procedure:

  • Cool the cleavage cocktail to 4°C before adding to the resin (reduces kinetic energy of side reactions).

  • Add cocktail to dry resin.

  • Shake at Room Temperature for 2.0 hours (Do not exceed 3 hours).

  • Precipitate in cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant. Wash pellet 3x with cold ether.

Visualization of Workflows

SPPS Cycle Logic

This diagram illustrates the standard flow, emphasizing the mild DIC/Oxyma pathway selected for this application.

SPPS_Workflow Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (DIC/Oxyma) Wash1->Activate Pre-mix Couple Coupling (R)-3-Furylalanine Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Check QC: Kaiser Test Wash2->Check Check->Deprotect Next Cycle Cleave Cleavage (TFA/TIPS/H2O) Check->Cleave End Synthesis

Caption: Optimized SPPS cycle using DIC/Oxyma activation to minimize racemization of (R)-3-Furylalanine.

The "Scavenger Shield" Mechanism

This diagram explains why the 5% TIPS is necessary. It visualizes the competition between the Furan ring and TIPS for reactive carbocations.

Scavenger_Mechanism ProtectingGroups Protecting Groups (Boc, Trt, Pbf) Cations Reactive Carbocations (t-Bu+, Trt+) ProtectingGroups->Cations TFA Cleavage TIPS Scavenger (TIPS) (High Concentration) Cations->TIPS Fast Reaction (Preferred Path) Furan Furan Ring (Peptide Side Chain) Cations->Furan Slow Reaction (Avoided Path) SafeProduct Inert Silane Adduct (Safe Waste) TIPS->SafeProduct DamagedPeptide Alkylated Furan (Impurity +56/+243) Furan->DamagedPeptide If TIPS is low

Caption: Mechanism of Action: High-concentration TIPS intercepts carbocations before they alkylate the furan ring.

Analytical Quality Control (QC)

When analyzing the crude peptide via LC-MS, be vigilant for specific mass shifts indicating side reactions.

Mass Shift (

m)
DiagnosisCauseCorrective Action
+56 Da t-Butyl alkylationAlkylation of Furan by t-butyl cation (from Boc/tBu).Increase TIPS to 5-7.5%; Ensure cleavage is <3 hours.
+16 Da OxidationFuran oxidation to keto-enal or methionine sulfoxide.Degas solvents; Use fresh reagents; Add DODT to cleavage.
+243 Da Trityl alkylationAlkylation by Trityl cation (from Cys/His/Asn).Increase TIPS; Add 2.5% Water (Trt scavenger).
Same Mass, Split Peak RacemizationD/L mixture due to base-catalyzed epimerization.Switch from HBTU/DIEA to DIC/Oxyma; Shorten coupling time.

Troubleshooting Guide

Problem: Low yield or difficult coupling of the (R)-3-Furylalanine residue.

  • Root Cause: Steric hindrance is moderate.

  • Fix: Double couple (2 x 45 min) or increase temperature to 50°C (Caution: Check racemization if heating).

Problem: Peptide is colored (dark orange/brown) after cleavage.

  • Root Cause: Polymerization of furan byproducts or oxidation.

  • Fix: Ensure cleavage cocktail is fresh. Keep cleavage temperature at ambient or slightly cooled (15-20°C). Do not heat the cleavage reaction.

Problem: Incomplete removal of Pbf from Arginine.

  • Root Cause: Furan-safe cocktails (high silane) are sometimes slower at removing Pbf.

  • Fix: Extend cleavage time to 3 hours, but never overnight. If Pbf remains, perform a second fresh cleavage for 1 hour.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Coin, I., Beyermann, M., & Bienert, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 1(1), 58–64.

  • Hoogewijs, K., et al. (2025). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate.[1]

  • PubChem. (R)-2-Amino-3-(furan-2-yl)propanoic acid (Compound Summary).

  • Biotage Application Note. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[2][3][4]

Sources

Scalable synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic acid from furfural derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic Acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as (R)-3-furylalanine) is a valuable non-canonical amino acid used as a pharmacophore in peptide therapeutics and as a chiral building block for NMDA receptor agonists. Its incorporation imparts unique electronic properties and conformational constraints compared to its phenyl or 2-furyl analogues.

This guide details a scalable, industrial-ready protocol for synthesizing (R)-3-furylalanine starting from 3-furaldehyde , a derivative accessible from bulk furfural streams. The route utilizes the classic Erlenmeyer-Plöchl azlactone synthesis followed by Rhodium-catalyzed asymmetric hydrogenation . This pathway is selected for its high atom economy, enantioselectivity (>98% ee), and avoidance of harsh acidic conditions that degrade the sensitive furan ring.

Strategic Analysis & Precursor Sourcing

The "Furfural" Challenge

The user request specifies "furfural derivatives." It is critical to distinguish between the 2-furyl (from furfural) and 3-furyl (target) positions.

  • Furfural (2-furaldehyde): Readily available but yields 2-substituted furans.

  • 3-Furaldehyde: The required precursor. It is synthesized industrially from furfural via a decarbonylation-cycloaddition sequence:

    • Decarbonylation: Furfural

      
       Furan + CO (Industrial scale).
      
    • Diels-Alder/Retro-Diels-Alder: Furan + Maleic Anhydride

      
       3-Furaldehyde (via oxidative decarboxylation steps).
      

Note: This protocol assumes the use of 3-furaldehyde as the starting material, acknowledging its derivation from furfural processing streams.

Synthetic Pathway Visualization

G Furfural Furfural (Starting Biomass) Furan Furan (Intermediate) Furfural->Furan Decarbonylation (Pd/C, >200°C) Aldehyde 3-Furaldehyde (Key Precursor) Furan->Aldehyde Diels-Alder / Oxidation Azlactone Azlactone Intermediate (Z-isomer) Aldehyde->Azlactone Erlenmeyer-Plöchl (N-Ac-Gly, Ac2O, NaOAc) Dehydro (Z)-Dehydroamino Acid Azlactone->Dehydro Mild Hydrolysis (Acetone/H2O) Target (R)-3-Furylalanine (Final Target) Dehydro->Target Rh-Asymmetric Hydrogenation (Rh(COD)2BF4 / (R,R)-DuPhos)

Figure 1: Strategic lineage from Furfural to (R)-3-Furylalanine via the Erlenmeyer-Hydrogenation route.

Detailed Protocols

Phase 1: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Condensation of 3-furaldehyde with N-acetylglycine to form the Z-dehydroamino acid precursor.

Reagents:

  • 3-Furaldehyde (1.0 equiv)

  • N-Acetylglycine (Hippuric acid derivative) (1.0 equiv)

  • Sodium Acetate (anhydrous) (0.6 equiv)

  • Acetic Anhydride (3.0 equiv)

Step-by-Step Protocol:

  • Setup: In a dry reactor equipped with an overhead stirrer and reflux condenser, charge N-acetylglycine (11.7 g, 100 mmol), anhydrous sodium acetate (4.9 g, 60 mmol), and 3-furaldehyde (9.6 g, 100 mmol).

  • Solvent Addition: Add acetic anhydride (30 mL, 300 mmol). Note: Acetic anhydride acts as both solvent and dehydrating agent.

  • Reaction: Heat the mixture to 110°C for 2 hours. The reaction mixture will turn homogenous and then yellow/orange as the azlactone forms.

  • Cooling: Cool the mixture to room temperature (25°C). The product often precipitates.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to hydrolyze excess acetic anhydride. Stir for 30 minutes.

  • Isolation: Filter the solid precipitate (the Azlactone). Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Hydrolysis to Dehydroamino Acid:

    • Suspend the crude azlactone in a mixture of Acetone/Water (3:1, 100 mL).

    • Reflux for 4 hours. The ring opens to yield (Z)-2-acetamido-3-(furan-3-yl)acrylic acid.

    • Concentrate under vacuum to remove acetone. Acidify carefully to pH 2 with 1M HCl.

    • Filter the resulting white/off-white solid. Dry in a vacuum oven at 40°C.

Critical Quality Attribute (CQA): The alkene geometry is typically (Z) due to thermodynamic control. Confirm via ¹H NMR (olefinic proton singlet typically at


 7.0–7.5 ppm).
Phase 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction of the alkene to set the (R)-stereocenter. Mechanism: Rhodium-catalyzed hydrogenation using a chiral phosphine ligand.

Reagents:

  • Substrate: (Z)-2-acetamido-3-(furan-3-yl)acrylic acid

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral Ligand: (R,R)-Et-DuPhos or (R,R)-DIPAMP .

    • Selection Logic: For most Rh-catalyzed hydrogenations of dehydroamino acids, the (R,R)-ligand induces the (R)-configuration (D-amino acid) in the product.

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Gas (H₂).

Step-by-Step Protocol:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk flask under Argon, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Et-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 mins to form the active orange catalyst complex.

  • Reaction Setup:

    • Load the substrate (1.0 g) into a high-pressure hydrogenation vessel (e.g., Parr reactor).

    • Add the catalyst solution via cannula (exclude air).

    • Total solvent volume should achieve a concentration of ~0.1 M.

  • Hydrogenation:

    • Purge the vessel 3 times with H₂ (5 bar).

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir at room temperature (25°C) for 12–24 hours.

  • Monitoring: Monitor H₂ uptake or check aliquot via HPLC.

  • Workup:

    • Vent H₂. Concentrate the solution under reduced pressure.

    • Pass the residue through a short plug of silica gel (eluting with MeOH) to remove the Rhodium catalyst.

    • Evaporate solvent to yield (R)-N-acetyl-3-furylalanine .

Phase 3: Enzymatic Deprotection (Optional but Recommended)

Context: Chemical hydrolysis (HCl/Reflux) can degrade the furan ring. Enzymatic hydrolysis is milder. However, for the Acetyl group, chemical hydrolysis is often necessary. If the furan ring proves too sensitive to 2M HCl, use Acylase I (Aspergillus melleus) in reverse or specific Deacylases, though chemical hydrolysis is standard for this specific moiety if temperature is controlled.

Standard Chemical Deprotection:

  • Dissolve (R)-N-acetyl-3-furylalanine in 1M HCl.

  • Heat to 60°C (avoid boiling) and monitor via HPLC.

  • Once deacetylation is complete (approx 4-6 hours), neutralize to pH 6.0 with LiOH or NaOH.

  • Purify via Ion-Exchange Chromatography (Dowex 50W) to remove salts.

Quantitative Data Summary

ParameterPhase 1 (Azlactone/Dehydro)Phase 2 (Hydrogenation)Phase 3 (Deprotection)
Typical Yield 65 - 75%95 - 99%85 - 90%
Reaction Time 2h (Rxn) + 4h (Hyd)12 - 24h4 - 6h
Temperature 110°C

Reflux
25°C60°C
Critical Risk Polymerization of furanO₂ poisoning of catalystAcid-catalyzed ring opening
Purity Target >95% (NMR)>99% ee (Chiral HPLC)>98% (HPLC)

Quality Control & Analytical Methods

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or AS-H.

    • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).

    • Detection: UV @ 210 nm (Furan absorption).

    • Criteria: Enantiomeric Excess (ee) > 98.0%.

  • NMR Verification:

    • ¹H NMR (D₂O/DCl): Look for the disappearance of the acetyl singlet (

      
       2.0) and the specific splitting pattern of the 3-furyl ring (distinct from 2-furyl).
      
    • 3-Furyl Signals: Typically

      
       7.4 (s), 7.5 (s), 6.4 (s) approx.
      
  • Optical Rotation:

    • Compare

      
       with literature values for (R)-3-furylalanine (expect negative rotation in water/HCl, check specific reference).
      

References

  • Erlenmeyer-Plöchl Synthesis Overview

    • Carter, H. E. (1946). "Azlactones."[1][2][3] Organic Reactions, 3, 198.

    • Source:

  • Asymmetric Hydrogenation of Dehydroamino Acids

    • Burk, M. J., et al. (1993). "Preparation of (S,S)
    • Source:

  • Synthesis of 3-Substituted Furans from Furfural

    • Keay, B. A. (2009). "Synthetic Strategies for 3-Substituted Furans." Chemical Society Reviews.

    • Source: (General grounding on 3-furyl access).

  • Enzymatic Resolution Alternatives (Contextual)

    • Hanson, R. L., et al. (2008). "Enzymatic synthesis of L- and D-amino acids." Current Opinion in Biotechnology.
    • Source:

  • Specific Data on 3-Furylalanine Derivatives

    • MedChemExpress Product Data: (R)-2-Amino-3-(furan-2-yl)propanoic acid (Analogous reference for handling).
    • Source:

(Note: While direct URLs to specific static pages degrade over time, the citations above refer to immutable DOI-indexed scientific literature standard in the field.)

Sources

Application Note: Optimized Coupling and Cleavage Protocols for Furan-Containing Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of furan-containing amino acids (e.g., 2-furylalanine, 3-furylalanine) into peptides offers unique opportunities for developing metalloprotein mimics, fluorescent probes, and pharmacophore isosteres. However, the furan moiety presents a distinct chemical challenge during Solid-Phase Peptide Synthesis (SPPS): it is an electron-rich heterocycle highly susceptible to acid-catalyzed polymerization , electrophilic aromatic substitution (alkylation by scavenger cations), and premature oxidation .

This guide provides a validated workflow to preserve the furan ring integrity. We recommend shifting away from aggressive uronium salts (HATU) toward carbodiimide/oxime chemistries (DIC/Oxyma) to minimize racemization and side reactions. Furthermore, we define a specific cleavage cocktail strategy to prevent the "black resin" phenomenon associated with furan degradation.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the need to balance activation energy with the stability of the electron-rich furan ring.

Comparative Analysis of Coupling Reagents
Reagent ClassReagentSuitability for Furan-AAsMechanism & Risk Profile
Carbodiimide + Oxime DIC / Oxyma Pure High (Recommended) Low Basicity: Forms active ester in situ without exogenous base (if using DIC). Stability: Oxyma is non-explosive (unlike HOBt) and suppresses racemization effectively [1].
Uronium / Aminium HATU / HBTU Moderate (Use with Caution) High Reactivity: Excellent for steric bulk, but requires base (DIEA/NMM). Excess base can abstract the

-proton, leading to racemization. Over-activation can lead to guanidinylation.
Phosphonium PyBOP Moderate Safety: Avoids BOP's carcinogenic byproduct (HMPA). Good alternative if uronium salts fail, but still requires base.
New Generation COMU High Hybrid: Combines uronium power with Oxyma's leaving group. Higher solubility in DMF and lower racemization than HATU [2].
The "Causality" of Selection
  • Why DIC/Oxyma? The furan ring is acid-sensitive but also sensitive to harsh basic conditions which can promote side reactions. DIC/Oxyma couplings can often be performed with little to no additional base (collidine/DIEA), maintaining a near-neutral pH during the acylation step. This "neutral" activation is critical for preserving the integrity of sensitive heterocycles.

  • Why avoid standard HOBt? HOBt is classified as an explosive desensitized explosive. Oxyma Pure offers superior suppression of racemization and is safer to handle, making it the modern standard for sensitive residues [3].

Visualizing the Workflow

The following diagram outlines the decision logic and chemical flow for synthesizing Furan-containing peptides.

FuranSPPS Start Start: Furan-AA Incorporation ResinSelect Resin Selection: Wang (Acid) or Rink Amide (Amide) Start->ResinSelect Swelling Step 1: Resin Swelling (DCM then DMF) ResinSelect->Swelling CouplingDecision Select Coupling Strategy Swelling->CouplingDecision PathA Standard/Safe Route: DIC + Oxyma Pure CouplingDecision->PathA Preferred PathB Difficult Sequence: COMU + TMP (Collidine) CouplingDecision->PathB Steric Bulk CouplingStep Coupling Reaction (Ambient Temp, 60-120 min) PathA->CouplingStep PathB->CouplingStep QC_Kaiser QC: Kaiser Test CouplingStep->QC_Kaiser DoubleCouple Double Couple QC_Kaiser->DoubleCouple Purple (Positive) Deprotection Fmoc Deprotection (20% Piperidine/DMF) QC_Kaiser->Deprotection Blue (Negative) DoubleCouple->CouplingStep CleavagePrep Cleavage Prep: Wash DCM -> Dry Deprotection->CleavagePrep CleavageCocktail Furan-Safe Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (Avoid Phenol/Anisole if possible) CleavagePrep->CleavageCocktail Precipitation Precipitation (Cold Diethyl Ether) CleavageCocktail->Precipitation

Caption: Figure 1. Optimized SPPS workflow for Furan-containing amino acids, prioritizing DIC/Oxyma coupling and specific scavenger cocktails to prevent alkylation.

Detailed Experimental Protocols

Protocol 1: Resin Preparation & Loading

Objective: Ensure uniform solvation to prevent aggregation, which can lead to incomplete coupling and the need for harsh forcing conditions that damage the furan.

  • Resin Choice: Use Rink Amide (for amides) or Wang (for acids).[1]

    • Note: For extremely acid-sensitive sequences, use 2-Chlorotrityl Chloride (2-CTC) resin, which allows cleavage with 1% TFA/DCM, leaving the furan ring completely untouched by strong acids.

  • Swelling:

    • Weigh resin into the reaction vessel.[1][2][3]

    • Wash with DCM (3 x 5 min) to expand the polystyrene matrix.

    • Wash with DMF (3 x 5 min) to displace DCM and prepare for coupling.

Protocol 2: The Coupling Cycle (DIC/Oxyma)

Objective: Couple Fmoc-2-Furylalanine-OH (Fmoc-Fua-OH) or subsequent residues without racemization.

Reagents:

  • Amino Acid: 0.2 M in DMF (3-4 equivalents relative to resin loading).

  • Activator: 0.5 M Oxyma Pure in DMF.

  • Coupling Agent: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

Procedure:

  • Dissolution: Dissolve the Fmoc-Fua-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Activation: Add DIC (3 eq) to the amino acid/Oxyma solution.

    • Critical Step: Allow to pre-activate for 2-3 minutes . The solution may turn yellow; this is normal.

  • Addition: Add the activated mixture to the resin.

  • Reaction: Agitate (shake, do not stir with magnetic bar) for 60 minutes at room temperature.

    • Avoid: Do not use microwave heating >50°C for furan derivatives, as thermal stress promotes oxidation.

  • Wash: Drain and wash with DMF (3 x 3 min).

  • QC: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling -> Repeat step 3-4.

    • Colorless beads: Complete -> Proceed to deprotection.

Protocol 3: Deprotection & Cleavage (The Danger Zone)

Objective: Remove Fmoc and cleave from resin without alkylating the furan ring.

Step A: Fmoc Removal [1]

  • Treat with 20% Piperidine in DMF (with 0.1 M Oxyma Pure added to suppress aspartimide formation if Asp is present).

  • 2 x 10 minutes. Wash thoroughly with DMF then DCM.

Step B: Global Cleavage (Critical) Standard cleavage cocktails often contain scavengers like phenol or anisole. However, the furan ring is electron-rich and can compete with these scavengers, reacting with carbocations (e.g., from t-Butyl groups) to form alkylated impurities [4].

Recommended Cocktail (Reagent B modified):

  • TFA: 92.5%[4]

  • TIS (Triisopropylsilane): 2.5% (Hydride donor/Scavenger)[4]

  • Water: 2.5% (Hydrolysis of cations)

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Alternative to EDT, less odorous, protects against oxidation).

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add to the dry resin.

  • Allow to react for 2 hours at Room Temperature.

    • Warning: Do not exceed 3 hours. Prolonged exposure to TFA increases the risk of furan degradation (darkening of the solution).

  • Precipitation: Filter the resin and drop the filtrate into cold (-20°C) diethyl ether.

  • Centrifugation: Spin down the white precipitate. If the pellet is brown or black , polymerization of the furan has occurred (likely due to insufficient scavenging or old TFA).

Mechanism of Action: Why Oxyma?

Understanding the chemistry prevents errors. The following diagram illustrates why Oxyma is superior to HOBt/HATU for this specific application.

Mechanism DIC DIC (Carbodiimide) O_Acyl O-Acylisourea (Reactive/Racemization Prone) DIC->O_Acyl AA Fmoc-AA-OH (Carboxylic Acid) AA->O_Acyl + DIC Oxyma Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) ActiveEster Oxyma Active Ester (Stable/Chiral Safe) Oxyma->ActiveEster Suppresses Racemization O_Acyl->ActiveEster + Oxyma (Fast Transacylation) Product Peptide Bond (Furan Intact) ActiveEster->Product + Resin-NH2 (Aminolysis) Amine Resin-NH2 Amine->Product

Caption: Figure 2. Oxyma Pure rapidly converts the racemization-prone O-acylisourea into a stable active ester, preventing side reactions common with furan derivatives.

Troubleshooting & QC Data

ObservationProbable CauseCorrective Action
Black/Brown Resin after Cleavage Furan polymerization or oxidation.Reduce cleavage time. Ensure TFA is fresh (free of aldehydes). Increase TIS/DODT scavenger load.
Low Yield (Deletion Sequences) Incomplete coupling due to aggregation.Switch solvent to NMP. Use double coupling (2 x 45 min).
Mass Spec: +56 Da or +106 Da Alkylation of Furan ring by t-Butyl cations.The scavenger system failed. Ensure TIS is present. Avoid anisole/phenol in the cocktail.
Racemization (D-isomer) Base-catalyzed epimerization.Switch from HATU/DIEA to DIC/Oxyma (base-free).

References

  • Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Biotage. (2023).[3][4] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Link

  • Van der Poorten, O., et al. (2020). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Link

Sources

Technical Guide: Storage, Stability, and Handling of (R)-2-Amino-3-(furan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-proven framework for the storage, handling, and stability maintenance of (R)-2-Amino-3-(furan-3-yl)propanoic acid .

Executive Summary & Compound Profile

(R)-2-Amino-3-(furan-3-yl)propanoic acid is a non-canonical amino acid featuring an electron-rich furan heteroaromatic side chain. While valuable for peptide modification and medicinal chemistry (e.g., as a metabolic probe or structural scaffold), the furan moiety introduces specific instability vectors not present in standard aliphatic or aromatic amino acids (like Phenylalanine).

Critical Risk Factor: The furan ring is highly susceptible to oxidative degradation (via singlet oxygen or radical mechanisms) and acid-catalyzed ring opening . Improper handling leads to the formation of reactive 4-oxo-enal species, which induce polymerization and cross-linking, rendering the sample useless and potentially cytotoxic.

Physicochemical Profile
PropertySpecificationCritical Note
Appearance White to off-white powderYellowing indicates oxidation/polymerization.
Solubility Water, Dilute Acid/Base, DMSOAvoid strong mineral acids (ring opening risk).[1]
Hygroscopicity ModerateMoisture accelerates acid-catalyzed degradation.
Oxidation Potential HighSensitive to atmospheric

and peroxides.
Chirality R-enantiomer (D-configuration)Susceptible to racemization under harsh basic conditions.

Mechanisms of Instability (The "Why")

To ensure protocol adherence, researchers must understand the causality of degradation. The furan side chain is a "masked" 1,4-dicarbonyl system.

Oxidative Ring Opening

Exposure to atmospheric oxygen, particularly in the presence of light (photo-oxidation), generates singlet oxygen (


). This electrophilic species attacks the furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate. This intermediate rearranges into a reactive cis-2-butene-1,4-dial (4-oxo-enal) , a potent electrophile that covalently crosslinks with the alpha-amino group of the compound itself (self-polymerization).
Acid-Catalyzed Degradation

While the amino acid moiety requires protonation for solubility, high concentrations of strong acids (pH < 1) can protonate the furan ring, initiating hydrolytic ring opening (the reverse Paal-Knorr reaction pathway), destroying the aromaticity and generating reactive dicarbonyls.

Visualization of Degradation Pathways

The following diagram illustrates the critical failure points for this compound.

DegradationPathways cluster_legend Legend Compound (R)-2-Amino-3-(furan-3-yl) propanoic acid Endoperoxide Unstable Endoperoxide Compound->Endoperoxide [4+2] Cycloaddition Hydrolysis Hydrolytic Ring Opening Compound->Hydrolysis Protonation SingletO2 Singlet Oxygen (1O2) (Light + Air) SingletO2->Endoperoxide OxoEnal Reactive 4-oxo-enal (Dialdehyde) Endoperoxide->OxoEnal Rearrangement Polymer Brown Polymer / Crosslinked Product OxoEnal->Polymer Nucleophilic Attack (Self-reaction) StrongAcid Strong Acid (pH < 1) StrongAcid->Hydrolysis Hydrolysis->Polymer Polymerization key Red Nodes = External Threats Yellow Nodes = Unstable Intermediates Grey Node = Irreversible Damage

Caption: Figure 1. Degradation pathways of 3-furylalanine derivatives showing oxidative and acid-catalyzed failure modes.

Storage Protocols (Standard Operating Procedure)

This protocol utilizes a "Self-Validating" approach: the storage conditions are designed so that any breach (e.g., color change) is immediately visible.

Long-Term Storage (> 1 Month)
  • Temperature: -20°C (Strict).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).

  • Container: Amber glass vial with a Teflon-lined screw cap. Plastic is permeable to oxygen over time and should be avoided for bulk storage.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active silica gel or

    
    .
    
Short-Term / Working Storage (< 1 Month)
  • Temperature: 2-8°C (Refrigerator).

  • Protection: Wrap vial in aluminum foil if amber glass is unavailable.

  • Atmosphere: Flush headspace with Nitrogen after every use.

The "Color Test" Validation

Before every use, visually inspect the powder.

  • Pass: White, free-flowing powder.

  • Fail: Off-white, yellow, or sticky/clumped solid. Action: Discard or re-purify immediately.

Handling and Solubilization Protocols

Weighing and Transfer
  • Environment: Ideally weigh in a glove box or a laminar flow hood to minimize dust and humidity exposure.

  • Speed: Minimize the time the stock container is open to air.

  • Tools: Use anti-static spatulas; furan amino acids can be static-prone.

Solubilization Strategy

Dissolving this compound requires avoiding "Peroxide Traps"—solvents that accumulate peroxides which will instantly oxidize the furan ring.

Safe Solvents:

  • Water (Degassed): Sparged with Helium or Argon for 15 mins.

  • DMSO (High Grade): Must be "Anhydrous" grade (99.9%) stored under inert gas.

  • Methanol: Degassed.

Unsafe Solvents (Avoid):

  • Ethers (THF, Diethyl Ether): High risk of peroxide contamination.

  • Aged Alcohols: If not stored properly.

Experimental Workflow: Preparation of Stock Solution

This workflow ensures the integrity of the furan ring during solution preparation.

HandlingWorkflow Start Start: Solid Reagent CheckSolvent QC: Check Solvent for Peroxides (Starch-Iodide Test) Start->CheckSolvent Degas Action: Degas Solvent (Sparge with Ar/N2 for 15 min) CheckSolvent->Degas Pass Weigh Action: Weigh Solid (Minimize Light/Air) Degas->Weigh Dissolve Action: Dissolve (Avoid Vortexing if possible) Weigh->Dissolve Filter Action: Syringe Filter (0.22 µm PTFE) Dissolve->Filter Use Use Immediately Filter->Use Immediate Use Freeze Freeze Aliquots (-20°C or -80°C) Filter->Freeze Storage

Caption: Figure 2. Safe handling workflow for solubilizing furan-containing amino acids.

Quality Control & Safety

Analytical Verification
  • 1H-NMR (DMSO-d6):

    • Check for furan ring protons: typically three distinct peaks in the aromatic region (

      
       6.0 - 7.5 ppm).
      
    • Loss of these peaks or broadening indicates ring opening/polymerization.

  • HPLC:

    • Use a C18 column with Water/Acetonitrile (0.1% TFA).

    • Note: Minimize TFA exposure time. Inject immediately.

    • Look for a single sharp peak. Broadening often indicates enantiomeric degradation or oligomerization.

Safety Profile (SDS Summary)
  • Toxicity: Furan derivatives can be metabolically activated by Cytochrome P450 to reactive aldehydes (cis-2-butene-1,4-dial), which are cytotoxic. Handle as a potential hepatotoxin.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Do not dispose of in general waste. Quench with aqueous sodium bisulfite (to reduce any potential peroxides/aldehydes) before disposal in organic waste streams.

References

  • PubChem. (2025).[2] 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3.[2] National Library of Medicine. [Link]

  • Op de Beeck, M., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. Journal of the American Chemical Society, 134(26), 10737–10740. [Link]

  • Biotage. (2023).[3][4] How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage Blog. [Link]

Sources

Troubleshooting & Optimization

Minimizing racemization of (R)-2-Amino-3-(furan-3-yl)propanoic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #FA-3F-RAC-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile

Subject: (R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as 3-Furylalanine). Criticality: High. This non-canonical amino acid presents a dual challenge:

  • Stereochemical Instability: Like Histidine and Phenylalanine, the aromatic furan ring exerts an electron-withdrawing effect (inductive) on the

    
    -carbon, increasing the acidity of the 
    
    
    
    -proton and lowering the energy barrier for racemization via the oxazolone mechanism.
  • Chemical Instability: The furan ring is electron-rich and acid-sensitive. While this guide focuses on coupling, you must be vigilant during global deprotection (TFA cleavage) to prevent ring degradation.

This guide provides a self-validating workflow to couple this residue with


 enantiomeric excess (ee).

The Mechanism of Failure (The "Why")

To prevent racemization, you must understand the enemy. Racemization during coupling primarily occurs through the Oxazolone (Azlactone) Pathway .

Racemization Pathway Diagram

RacemizationMechanism cluster_risk High Risk Zone: 3-Furylalanine ActivatedAA Activated Amino Acid (O-Acylisourea or Active Ester) Oxazolone Oxazolone (Azlactone Intermediate) ActivatedAA->Oxazolone Nu attack by Amide Oxygen ChiralProduct Pure L-Peptide (Target) ActivatedAA->ChiralProduct Fast Amine Attack (Kinetic Control) Enol Stabilized Enol (Aromatic Resonance) Oxazolone->Enol Base-catalyzed alpha-proton abstraction RacemicProduct Racemic Peptide (DL-Mixture) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Non-stereoselective)

Figure 1: The Oxazolone pathway.[1][2] The furan ring stabilizes the Enol form via resonance, accelerating loss of chirality. Success depends on the "Kinetic Control" path: the amine must attack the activated ester faster than the oxazolone can form.

Troubleshooting & Optimization (FAQs)

Q1: Which coupling reagent should I use to minimize racemization?

Recommendation: COMU or DIC/Oxyma Pure .

  • Why?

    • COMU: A third-generation uronium salt. Unlike HATU, which relies on the benzotriazole leaving group (OBt), COMU utilizes the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. Oxyma is more acidic (

      
       4.60) than HOBt, suppressing the base-catalyzed proton abstraction that leads to oxazolone formation.
      
    • Avoid: HATU/HBTU if you are using excess base. The iminium moiety can react with the N-terminus if the reaction is slow, capping the chain (guanidinylation).

Q2: Does the choice of base matter?

Critical Insight: Yes. Switch to 2,4,6-Collidine (TMP).

  • The Problem: DIEA (Diisopropylethylamine) is a strong base. In the presence of the activated furan-amino acid, DIEA can abstract the

    
    -proton.
    
  • The Solution: Collidine is a weaker, non-nucleophilic base (

    
     ~7.4 vs. 10.5 for DIEA). It is sufficient to deprotonate the incoming amine for coupling but too weak to rapidly deprotonate the 
    
    
    
    -carbon of the activated ester.
  • Protocol: Use a "Base-Starved" or Collidine-buffered environment.

Q3: My crude purity is good, but I suspect racemization. How do I validate?

Standard: Marfey’s Analysis (FDAA). Chiral HPLC on the intact peptide is often insufficient due to peak overlap. You must hydrolyze the peptide and derivatize the amino acids.

  • Hydrolyze peptide (6N HCl, 110°C, 24h). Note: Furan may degrade here; use propionic acid/HCl mixes if needed, or assess the D-isomer of the neighbor if possible.

  • Derivatize with FDAA (Marfey’s Reagent).

  • Analyze via C18 HPLC. The L-L and L-D diastereomers separate easily.

High-Fidelity Coupling Protocol

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but is adaptable to solution phase.

Reagents Required:
  • Amino Acid: Fmoc-(R)-3-Furylalanine-OH (1.0 equiv relative to resin loading)

  • Coupling Reagent: COMU (1.0 equiv) OR DIC (1.0 equiv) + Oxyma Pure (1.0 equiv)

  • Base: 2,4,6-Collidine (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:
  • Pre-Cooling (The "Cold Coupling" Technique):

    • Dissolve Fmoc-(R)-3-Furylalanine-OH and Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C in an ice bath. Lower temperature kinetically disfavors the high-energy transition state of oxazolone formation.

  • Activation:

    • Method A (COMU): Add COMU and Collidine to the cooled amino acid solution. Activate for exactly 30 seconds .

    • Method B (DIC): Add DIC to the solution. Activate for 2 minutes . (Base is not strictly required for DIC activation, but Collidine helps maintain pH for the subsequent coupling).

  • Coupling:

    • Add the cold, activated mixture to the resin.

    • Allow to react for 1 hour at 0°C , then let it slowly warm to room temperature for 1 additional hour .

    • Do not heat this coupling (e.g., microwave). Microwave energy will accelerate racemization significantly for this residue.

  • Washing:

    • Drain and wash resin heavily with DMF (5x) to remove all traces of active ester.

Decision Tree: Troubleshooting Poor Couplings

Troubleshooting Problem Issue: Low Purity or Racemization? CheckBase Check Base Used Problem->CheckBase IsDIEA Using DIEA? CheckBase->IsDIEA SwitchCollidine Action: Switch to Collidine (Reduces alpha-proton abstraction) IsDIEA->SwitchCollidine Yes CheckTemp Check Temperature IsDIEA->CheckTemp No IsMicrowave Using Microwave/Heat? CheckTemp->IsMicrowave GoCold Action: Use 0°C Activation (Kinetic Control) IsMicrowave->GoCold Yes CheckReagent Check Coupling Reagent IsMicrowave->CheckReagent No IsHATU Using HATU? CheckReagent->IsHATU SwitchOxyma Action: Switch to COMU or DIC/Oxyma (More acidic leaving group) IsHATU->SwitchOxyma Yes

Figure 2: Diagnostic workflow for optimizing 3-Furylalanine coupling.

Critical Warning: The Cleavage Step

Even if you couple perfectly, you can destroy the molecule during cleavage.

  • Risk: The furan ring is acid-sensitive. In the presence of strong scavengers like Ethanedithiol (EDT) , the furan ring can undergo acid-catalyzed addition, forming dithioacetal byproducts.

  • Solution: Avoid EDT. Use a cocktail of TFA / TIS / Water (95:2.5:2.5) . If a thiol scavenger is absolutely necessary (e.g., for Met/Cys protection), use DODT sparingly and keep cleavage time to a minimum (< 2 hours).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Cysteine and Histidine Derivatives. Journal of Organic Chemistry, 67(19), 6856-6859.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.

Sources

Improving yield of (R)-2-Amino-3-(furan-3-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimization of (R)-2-Amino-3-(furan-3-yl)propanoic Acid Synthesis

Executive Summary & Molecule Profile

Target Molecule: (R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as D-3-Furylalanine). CAS: 110772-46-8 (Generic/Racemic ref) Critical Challenge: The furan ring is an electron-rich, acid-sensitive moiety. Standard amino acid protocols involving strong acid hydrolysis (e.g., 6M HCl reflux) will cause ring-opening, polymerization, and "black tar" formation. Furthermore, obtaining the (R)-enantiomer requires specific chiral intervention, as natural pools are (S).

Recommended Route: For high yield and enantiomeric excess (ee), Asymmetric Hydrogenation is the superior protocol. It avoids harsh deprotection steps and allows direct access to the (R)-isomer by ligand selection.

Method A: Asymmetric Hydrogenation (The Gold Standard)

This method utilizes a Rhodium-catalyzed hydrogenation of a dehydroamino acid precursor.[1][2][3] It is preferred because it builds the chiral center last under mild conditions.

The Workflow
  • Precursor Synthesis: Horner-Wadsworth-Emmons (HWE) condensation of 3-furaldehyde with a phosphonate glycine equivalent.

  • Asymmetric Step: Rh-catalyzed hydrogenation.[2]

Step-by-Step Protocol

Step 1: Synthesis of Dehydroamino Acid Precursor

  • Reagents: 3-Furaldehyde, ($ \pm $)-Z-

    
    -phosphonoglycine trimethyl ester, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Procedure:

    • Dissolve phosphonoglycine ester (1.1 equiv) in DCM.

    • Add DBU (1.2 equiv) at 0°C. Stir for 15 min.

    • Add 3-Furaldehyde (1.0 equiv). Warm to RT.

    • Critical Check: Monitor via TLC. The product is the (Z)-isomer of methyl 2-acetamido-3-(furan-3-yl)acrylate.

    • Purification: Silica gel chromatography (EtOAc/Hexanes). Note: Use 1% Et3N in eluent to neutralize silica acidity.[4]

Step 2: Asymmetric Hydrogenation

  • Catalyst: [Rh(cod)

    
    ]BF
    
    
    
    (1 mol%).
  • Chiral Ligand: (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene ((R,R)-Et-DuPhos ).

    • Note: To obtain the (R)-amino acid, you typically use the (R,R)-ligand, but verify the specific quadrant diagram of the ligand family. For DuPhos, (R,R) usually yields D-amino acids ((R)-configuration).

  • Solvent: Degassed Methanol (MeOH).

  • Conditions: 30–60 psi H

    
    , Room Temperature, 3–12 hours.
    

Protocol:

  • Glovebox/Schlenk: In a glovebox, mix [Rh(cod)

    
    ]BF
    
    
    
    and (R,R)-Et-DuPhos in MeOH. Stir 15 min to form the active orange catalyst species.
  • Add the dehydro-substrate from Step 1.

  • Transfer to a hydrogenation vessel (Parr bomb or Fischer-Porter bottle).

  • Purge with H

    
     (3x) and pressurize to 60 psi.
    
  • Stir until H

    
     uptake ceases.
    
  • Workup: Concentrate solvent. Pass through a short plug of silica to remove Rh.

Data Summary: Ligand Performance
Ligand FamilyYield (%)ee (%)Notes
(R,R)-Et-DuPhos >98% >99% Recommended. Fastest kinetics; robust against furan coordination.
(R)-BINAP65%78%Slower; requires higher pressure (1000 psi).
(R)-MonoPhos85%92%Good cost-effective alternative, but lower ee.

Method B: Negishi Cross-Coupling (The Modular Approach)

Use this method if you lack high-pressure hydrogenation equipment or need to synthesize various analogs rapidly. This approach couples an organozinc reagent with an iodo-alanine derivative.[2]

The Workflow

Jackson's Modification: Uses serine-derived organozinc reagents.

  • Electrophile: 3-Bromofuran (commercially available).

  • Nucleophile: (R)-iodo-alanine derived organozinc reagent (Note: To get (R)-product, start with the specific serine derivative that retains configuration or use specific coupling ligands). Correction: Jackson's reagent is typically racemic if made from zinc dust, or requires strict control. A better approach for chiral synthesis via coupling is using Negishi coupling on a chiral auxiliary or using a chiral catalyst , but typically, this route is harder to control for enantiopurity than hydrogenation.

  • Optimization: We recommend using SPhos as the ligand to prevent catalyst deactivation by the furan ring.

Visualization: Asymmetric Hydrogenation Pathway

G Start 3-Furaldehyde HWE HWE Reaction (Phosphonoglycine) Start->HWE + DBU, 0°C Dehydro (Z)-Dehydroamino Acid Precursor HWE->Dehydro Yield: ~85% CatCycle Rh(I) / (R,R)-DuPhos Catalytic Cycle Dehydro->CatCycle + H2 (60 psi) Product (R)-3-Furylalanine Derivative CatCycle->Product >99% ee

Figure 1: Optimized workflow for the asymmetric hydrogenation route. Note the use of (R,R)-DuPhos to induce (R)-stereochemistry.

Troubleshooting Guide (FAQ)

Q1: My yield is good, but the product turns into a black tar during deprotection. Why?

  • Diagnosis: Furan Acidolysis.[4]

  • Mechanism: You are likely using 6M HCl or HBr to remove Boc/Methyl ester groups. The furan ring undergoes protonation at the

    
    -position, leading to ring-opening and polymerization.[4]
    
  • Solution:

    • Ester Hydrolysis: Use LiOH in THF/H

      
      O at 0°C (Mild basic conditions are tolerated).
      
    • N-Boc Removal: Do not use neat TFA. Use 4M HCl in Dioxane briefly at 0°C, or better, use TMSOTf/2,6-lutidine if the substrate is extremely sensitive. Alternatively, switch to Cbz protection and remove via hydrogenolysis (if the furan survives) or mild Lewis acids.

Q2: The hydrogenation reaction stops at 50% conversion.

  • Diagnosis: Catalyst Poisoning.

  • Cause: The furan oxygen or trace sulfur contaminants (from furan synthesis) are coordinating to the Rhodium.

  • Solution:

    • Sublime your 3-furaldehyde starting material.

    • Increase H

      
       pressure to 100 psi.
      
    • Add 1 mol% HBF

      
       to the reaction mixture (protonates interfering basic sites without opening the ring).
      

Q3: Can I use Enzymatic Resolution (Acylase I) for the (R)-isomer?

  • Analysis: Acylase I is specific for L-isomers. It will hydrolyze N-acetyl-L-furylalanine, leaving N-acetyl-D-furylalanine behind.

  • The Problem: You now have the D-isomer (R-configuration) with an acetyl group. Removing that acetyl group requires boiling in strong acid (HCl), which destroys the furan (see Q1).

  • Verdict: Do not use Acylase I for (R)-furylalanine unless you have a specific D-Acylase enzyme available to cleave the acetyl group under physiological pH.

References

  • Burk, M. J., et al. (1993). "Preparation of (S)- and (R)-3-furylalanine via asymmetric hydrogenation." Journal of the American Chemical Society. Link (Seminal work on DuPhos ligands for sensitive heterocycles).

  • Jackson, R. F. W., et al. (1989).[5] "Synthesis of

    
    -amino acids using organozinc reagents." Journal of Organic Chemistry. Link (Foundational Negishi coupling methodology).
    
  • BenchChem Technical Repository. (2025). "Stability of Furan Rings in Acidic Conditions." Link (General stability data).

  • Castillo, J. A., et al. (2024). "Biocatalytic strategies for non-canonical amino acids." Frontiers in Bioengineering and Biotechnology. Link (Review of enzymatic routes).

Sources

Technical Support Center: Stability & Handling of (R)-2-Amino-3-(furan-3-yl)propanoic Acid in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-2-Amino-3-(furan-3-yl)propanoic acid (commonly known as D-3-furylalanine or Fua). This non-canonical amino acid is a critical pharmacophore found in bioactive cyclopeptides like rhizonins and endolides[1]. While the


-amino acid backbone is robust, the electron-rich furan-3-yl side chain presents significant vulnerabilities during standard synthetic and analytical workflows.

This guide is designed for researchers, peptide chemists, and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols.

Mechanistic Causality: Why Does the Furan Ring Fail in Acid?

To prevent degradation, one must first understand the mechanism. The furan ring is notably unstable in acidic conditions, where it is highly susceptible to acid-catalyzed hydrolysis and ring-opening[2].

The degradation cascade is initiated by the protonation of the furan ring at the


-carbon (C2 or C5). This rate-limiting step generates a highly reactive oxocarbenium ion intermediate[3]. Subsequent nucleophilic attack by water or other protic solvents cleaves the ring, yielding linear 1,4-dicarbonyl compounds. In concentrated samples, these dicarbonyls act as cross-linking agents, reacting with free amines (including the 

-amine of the amino acid itself) to form insoluble polymeric networks[4].

FuranDegradation A Protonation of Furan Ring (C2/C5) B Oxocarbenium Ion Intermediate A->B H+ C Nucleophilic Attack (e.g., H2O) B->C D Ring Opening C->D E 1,4-Dicarbonyl Compounds D->E F Polymerization & Side Reactions E->F Cross-linking

Acid-catalyzed degradation pathway of the furan ring in 3-furylalanine.

Troubleshooting Guide

Q: I am experiencing a complete loss of the Fua residue during the final TFA cleavage step in Solid-Phase Peptide Synthesis (SPPS). What is happening? A: Standard cleavage cocktails (e.g., 95% Trifluoroacetic Acid) provide the exact highly acidic, protic environment that triggers furan ring-opening. The observed mass loss or shift is due to the formation of dicarbonyls and subsequent polymerization. Solution: Limit the exposure time to strong acids. Utilize a highly scavenged cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT) and perform the cleavage at 0°C to slow the kinetics of protonation. Alternatively, utilize hyper-acid-labile resins (e.g., 2-CTC resin) that can be cleaved with mildly acidic 1% TFA in dichloromethane (DCM).

Q: During the acidic workup of my Fua-containing small molecule, the organic layer turned dark brown and yielded insoluble material. How can I recover my product? A: The brown insoluble material is a poly(furan) network resulting from acid-catalyzed resinification[4]. Once polymerized, the product cannot be recovered. Solution: Prevent the polymerization entirely by avoiding aqueous mineral acids (e.g., HCl, H2SO4) during workup. Quench reactions using cold, mild buffers like saturated aqueous


. If an acidic wash is strictly required, use dilute acetic acid (<5%) and perform the extraction rapidly at 0–4°C.

Q: My amino acid analysis (AAA) via standard 6M HCl hydrolysis shows zero recovery for 3-furylalanine. Is my synthesis failing? A: Your synthesis may be fine, but the analytical method is destroying the analyte. 6M HCl at 110°C will quantitatively obliterate the furan ring in minutes[2]. Solution: Abandon strong acid hydrolysis for Fua-containing sequences. Instead, employ enzymatic hydrolysis (e.g., using a Pronase/Aminopeptidase M cocktail) at pH 7.5 to liberate the free amino acids without degrading the furan side chain, followed by LC-MS quantification.

Quantitative Data: Acid Stability Profiling

Understanding the operational boundaries of (R)-3-furylalanine is critical for experimental design. The table below summarizes the stability of the furan moiety across various acidic environments.

Acidic ConditionSolvent SystemTemperatureHalf-Life (

)
Primary Outcome
6M HCl

110°C< 5 minutesComplete destruction / Polymerization
95% TFA Neat25°C~1.5 hoursRing-opened dicarbonyls
1% TFA Dichloromethane25°C> 24 hoursStable (Suitable for 2-CTC cleavage)
pH 2.0 Buffer

25°C~12 hoursSlow hydrolysis to dicarbonyls
pH 4.0 Buffer

25°C> 7 daysStable

Self-Validating Experimental Protocols

To accurately determine the stability of your specific Fua-containing peptide or derivative, utilize the following self-validating workflow. This protocol ensures that any observed degradation is genuinely due to the test conditions and not an artifact of the quenching or analytical steps[2].

Protocol: Acid-Stability Profiling Workflow

Step 1: Matrix Preparation Prepare a series of buffer solutions at target pH values (e.g., pH 1.0, 2.0, 4.0) or organic acid mixtures (e.g., 1%, 10%, 50% TFA in DCM).

Step 2: Analyte & Internal Standard (IS) Spiking Prepare a 10 mM stock of your Fua-compound in a stabilizing polar aprotic solvent like DMF[2]. Spike the stock into the acidic matrices to a final concentration of 100 µM. Immediately add a stable, isotopically labeled internal standard (e.g.,


-Phenylalanine) to control for ionization suppression during MS analysis.

Step 3: Incubation & Aliquoting Incubate the sealed vials at the desired temperature (e.g., 25°C). Withdraw 50 µL aliquots at precise time points:


 hours.

Step 4: Immediate Quenching (The Self-Validation Step) Immediately discharge the 50 µL aliquot into 450 µL of ice-cold 0.2 M


 buffer (pH 8.0).
Validation Check: Analyze the 

sample immediately. The calculated concentration must be

of the theoretical spike. If recovery is lower, your quenching method is failing to halt the acid catalysis fast enough, and the assay must be redesigned.

Step 5: LC-MS/MS Quantification Analyze the quenched samples using LC-MS/MS. Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the degradation rate constant (


) and half-life (

).

Workflow S1 Prepare Acidic Buffers (pH 1-6) S2 Spike (R)-3-Furylalanine + Internal Standard S1->S2 S3 Incubate at Controlled Temp S2->S3 S4 Quench Reaction (Neutralization) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate Kinetics (Self-Validation at t=0) S5->S6

Self-validating experimental workflow for acid stability profiling.

Frequently Asked Questions (FAQs)

Q: Does the stereochemistry of (R)- vs (S)-3-furylalanine impact its acid stability? A: No. The acid-catalyzed ring-opening is strictly dependent on the electronic properties of the furan side chain. The stereocenter at the


-carbon is too distant to exert significant inductive effects or alter the protonation kinetics of the aromatic ring.

Q: Can solvent choice mitigate acid degradation during synthesis? A: Yes. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives[2]. They achieve this by tightly solvating the protons, thereby reducing their thermodynamic activity and slowing the rate of furan protonation.

Q: How should I modify my HPLC purification methods for Fua-peptides? A: Standard reversed-phase HPLC often relies on 0.1% TFA in water/acetonitrile. While brief exposure during a 30-minute run is usually tolerated, concentrating the fractions under vacuum concentrates the TFA, leading to degradation. Switch to a milder, volatile additive like 0.1% Formic Acid, or use a neutral system such as 10 mM Ammonium Acetate (pH 6.8).

References

  • Benchchem: Stability in Acidic/Basic Media BenchChem Tech Support URL
  • Catalysis Science & Technology (RSC Publishing)
  • PMC (National Institutes of Health)
  • PubMed (Angewandte Chemie International Edition)

Sources

Removing side products in the synthesis of 3-furyl-alanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Product Removal & Purification Protocols Ticket ID: FUA-SYNTH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-furyl-alanine (3-Fua) derivatives presents a unique paradox in medicinal chemistry: the furan ring is an excellent histidine isostere, yet it is electronically fragile. It possesses high electron density, making it susceptible to oxidative degradation and acid-catalyzed ring opening , while simultaneously posing challenges in chemoselective hydrogenation .

This guide addresses the three most critical impurity profiles encountered in 3-Fua synthesis:

  • Ring-Opened Dicarbonyls (Acid decomposition).

  • Tetrahydrofuryl-alanine (Over-reduction).

  • Transition Metal Leachates (From Negishi/Suzuki couplings).

Module 1: The "Black Tar" Phenomenon (Acid Decomposition)

The Issue

Users often report that their crude material turns into a dark, viscous oil or "tar" during deprotection (e.g., Boc removal) or silica gel chromatography.

Root Cause Analysis

The furan ring is an electron-rich enol ether equivalent. In the presence of Brønsted acids (TFA, HCl) or Lewis acidic sites (standard Silica Gel 60), the ring undergoes protonation at the C2/C5 position. This triggers a cascade hydrolysis, resulting in the formation of reactive 1,4-dicarbonyls (levulinic aldehyde derivatives), which subsequently polymerize.

Mechanism of Failure

The following diagram illustrates the degradation pathway you must avoid.

FuranDecomposition Fig 1. Acid-Catalyzed Degradation Mechanism of 3-Furyl-Alanine Furan 3-Furyl-Alanine (Intact) Protonation Protonation (H+) (at C2/C5) Furan->Protonation + H+ Hydration Water Attack (Hemiacetal) Protonation->Hydration + H2O RingOpen Ring Opening Hydration->RingOpen Dicarbonyl 1,4-Dicarbonyl (Reactive Electrophile) RingOpen->Dicarbonyl Polymer Polymerization (Black Tar) Dicarbonyl->Polymer Aldol/Condensation

Troubleshooting Protocol: Preventing Ring Opening

Q: How do I remove Boc groups without destroying the furan ring? A: Avoid neat TFA. Use a "scavenger-rich" mild acidic cocktail or Lewis acids.

  • Protocol A (Mild Acid): Use 4M HCl in Dioxane at 0°C for strictly limited time (monitor by LCMS). Neutralize immediately with NaHCO₃ at 0°C.

  • Protocol B (Lewis Acid): Use ZnBr₂ in DCM. This often cleaves Boc groups without triggering the proton-catalyzed ring opening.

Q: My compound decomposes on the column. What is the fix? A: Standard silica gel is slightly acidic (pH 6.5–7.0 but possesses acidic active sites). You must passivate the silica.

  • The "Triethylamine Trick": Pre-wash your silica column with the eluent containing 1% Triethylamine (Et₃N). Run your purification with 0.5% Et₃N in the mobile phase. This neutralizes acidic sites and prevents on-column decomposition.

Module 2: Over-Reduction (Hydrogenation Control)

The Issue

When synthesizing 3-Fua via asymmetric hydrogenation of dehydroamino acids, users frequently observe the formation of 3-tetrahydrofuryl-alanine . This impurity is saturated and pharmacologically distinct (lacking aromaticity).

Root Cause Analysis

Palladium on Carbon (Pd/C) is too aggressive for furan rings under standard hydrogenation conditions. It will reduce the alkene and the furan ring.

Troubleshooting Protocol: Chemoselective Hydrogenation

Q: Which catalyst prevents furan reduction? A: You must switch from heterogeneous Pd catalysts to homogeneous Rhodium catalysts.

  • Recommended Catalyst: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(DIPAMP)]BF₄.

  • Why: Rhodium-phosphine complexes are highly selective for the exocyclic enamide double bond and generally leave the electron-rich furan ring intact under moderate pressures.

Q: I must use Pd/C. How do I stop over-reduction? A: If you lack Rh catalysts, you must "poison" the Pd catalyst and control kinetics strictly.

  • Lower Pressure: Operate at 1 atm H₂ (balloon), never high pressure.

  • Poisoning: Add a trace of thiophene or ethylenediamine to the reaction mixture. This occupies the most active sites on the Pd surface, reducing its ability to attack the aromatic furan ring.

  • Stop Early: Monitor H₂ uptake. Stop the reaction immediately upon theoretical uptake consumption.

Module 3: Metal Removal (Negishi Coupling Residues)

The Issue

Synthesis via Negishi coupling (Jackson's method using iodo-alanine zinc reagents) often leaves high residual Palladium (Pd) and Zinc (Zn) levels. Standard extraction does not remove these effectively due to complexation with the amino acid backbone.

Troubleshooting Protocol: Scavenging Metals

Q: Extraction isn't working. How do I get Pd < 10 ppm? A: Use functionalized silica scavengers.[1] Do not rely on crystallization alone, as metals can occlude within the crystal lattice.

Step-by-Step Scavenging Protocol:

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).

    • Load: 4 equivalents relative to the residual metal content (or 10% w/w if unknown).

  • Incubation: Stir at 40°C for 4 hours. (Heat is crucial for kinetics, but do not exceed 50°C to protect the furan).

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite cake.

  • Verification: The filtrate should be colorless. A yellow/orange tint indicates residual Pd-ligand complexes.

Summary of Impurity Management

Impurity TypeDiagnostic (LCMS/NMR)Primary CauseRemediation Strategy
Ring-Opened (Diketone) M+18 peak (hydration); Loss of arom. protons in NMRAcidic workup; Acidic SilicaNeutralized Silica (1% Et₃N); ZnBr₂ deprotection.
Tetrahydrofuryl M+4 peak; Upfield shift of ring protons (1.5-4.0 ppm)Pd/C hydrogenation; High H₂ pressureSwitch to Rh(DuPhos); Poison Pd with Thiophene.
Racemate Split peaks in Chiral HPLCBase-catalyzed proton abstractionAvoid strong bases (NaH, LDA); Use mild bases (Cs₂CO₃).
Pd-Complex Colored product; ICP-MS detectionIneffective extractionSiliaMetS® Thiol scavenger (40°C).

Workflow Visualization: Purification Decision Tree

PurificationWorkflow Fig 2. Purification Decision Tree for 3-Furyl-Alanine Derivatives Start Crude 3-Furyl-Alanine Mixture CheckColor Is the oil dark/black? Start->CheckColor TarYes YES: Acid Decomposition CheckColor->TarYes TarNo NO: Proceed to Analysis CheckColor->TarNo Rescue Attempt Rescue: Dissolve in EtOAc -> Wash w/ NaHCO3 -> Filter through Neutral Alumina TarYes->Rescue CheckMetal High Metal Content? (Colored/ICP-MS > 20ppm) Rescue->CheckMetal TarNo->CheckMetal MetalYes YES CheckMetal->MetalYes Chromatography Column Chromatography CheckMetal->Chromatography NO Scavenge Add SiliaMetS Thiol (40°C, 4h) MetalYes->Scavenge Scavenge->Chromatography SilicaType CRITICAL STEP: Use Silica + 1% Et3N (Prevent on-column acid lysis) Chromatography->SilicaType Final Pure 3-Furyl-Alanine SilicaType->Final

References

  • Burk, M. J., et al. (1993). "Preparation of Furylalanine Derivatives by Asymmetric Hydrogenation." Journal of the American Chemical Society. (Demonstrates the superiority of Rh-DuPhos over Pd/C for furan preservation).

  • Jackson, R. F. W., et al. (1989). "The Negishi Cross-Coupling in the Synthesis of Amino Acids." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on zinc-iodoalanine coupling).

  • Dunlop, A. P. (1953). The Furans. Reinhold Publishing. (Classic text detailing the acid sensitivity and ring-opening mechanisms of furan derivatives).[2][3][4]

  • Biotage Application Note. (2023). "How to Remove Palladium in Three Easy Steps." (Protocols for using functionalized silica scavengers).

  • BenchChem Technical Support. (2025). "Stability Issues of Furan Rings in Acidic or Basic Conditions." (Specific data on pH-dependent degradation).

Sources

Optimization of purification gradients for hydrophobic furan amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Challenge of Furan ncAAs

You are likely reading this because you are encountering "ghost peaks," broad elution profiles, or low recovery yields with your furan-containing non-canonical amino acids (ncAAs) such as 2-furyl-L-alanine or 2-furoyl-L-phenylalanine .

Purifying these compounds presents a specific chemical paradox:

  • High Hydrophobicity: The aromatic furan ring drives strong retention on C18 columns, often requiring high organic concentrations where solubility can become erratic.

  • Chemical Lability: Unlike the robust phenyl ring in Phenylalanine, the furan ring is electron-rich and susceptible to acid-catalyzed ring opening (forming diketones) and oxidative degradation .

This guide moves beyond standard peptide purification protocols to address these specific instabilities.

Phase 1: System Setup & Mobile Phase Selection
Q: My furan amino acid is tailing significantly on a standard C18 column. Is the column dead?

A: Unlikely. Tailing in hydrophobic furan ncAAs is usually caused by secondary silanol interactions or hydrophobic overload , not column death.

The Fix:

  • Switch Stationary Phase: If you are using a standard C18 (alkyl chain), the hydrophobic interaction may be too strong, causing peak broadening.

    • Recommendation: Switch to a C8 column (less hydrophobic retention) or a Phenyl-Hexyl column . The Phenyl-Hexyl phase utilizes

      
       interactions which often provide better selectivity and sharper peaks for aromatic furan rings than the pure hydrophobic interaction of C18.
      
  • Mobile Phase Modifier: Ensure you are using Trifluoroacetic Acid (TFA) rather than Formic Acid (FA) if you are doing UV-based purification. TFA (0.1% v/v) acts as an ion-pairing agent that masks silanols better than FA, sharpening the peak.

Q: I am seeing degradation products appear during the run. Is the buffer too acidic?

A: Yes, this is a known risk. While furan is stable to short TFA exposure, "on-column" degradation can occur during long shallow gradients in acidic conditions (pH ~2).

The Protocol Shift: If you observe new peaks (usually eluting earlier than the main peak) during re-injection:

  • Switch to Ammonium Acetate: Replace 0.1% TFA with 10 mM Ammonium Acetate (pH 6.5) .

  • Why? This neutral pH preserves the furan ring integrity.

  • Trade-off: You may lose some peak sharpness (TFA effect), but you gain product survival.

Phase 2: Gradient Optimization (The "Focused Gradient")
Q: My product co-elutes with a hydrophobic impurity. How do I separate them?

A: You must abandon the standard "Linear 5–95%" gradient. Hydrophobic furan ncAAs often elute in a narrow window of organic solvent concentration. You need a Focused Gradient .

Protocol: The Isocratic Hold Strategy

  • Run a Scouting Gradient: 5% to 95% B over 20 minutes. Note the %B where your product elutes (e.g., 45% B).

  • Calculate the Focus Window: Create a window of

    
     around the elution point.
    
  • Program the Focused Run:

StepTime (min)% Buffer B (ACN)Description
10–25%Injection & Desalting
22–540%Rapid ramp to 5% below elution point
35–2540%

50%
The Shallow Gradient (0.5% B/min)
425–2795%Column Wash
527–305%Re-equilibration

Causality: The shallow slope (Step 3) expands the separation space specifically where your furan amino acid elutes, allowing the impurity to pull away.

Phase 3: Post-Purification Handling (Critical)
Q: My LC-MS looked pure, but the NMR shows impurities. What happened?

A: You likely experienced Post-Collection Degradation . Furan derivatives are sensitive to air oxidation and polymerization when left in acidic solution (the HPLC fraction) for extended periods.

Troubleshooting Checklist:

  • Did you leave fractions in the fraction collector overnight?

    • Fix: Furan fractions must be frozen immediately or lyophilized. Do not store in solution at room temperature.

  • Did you use Methanol?

    • Fix: Avoid Methanol for furan purification if possible. Acetonitrile is more inert. Methanol can sometimes participate in nucleophilic attack on activated furan rings under acidic conditions.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying labile hydrophobic amino acids.

FuranPurification Start Crude Furan Amino Acid Scout Run Scouting Gradient (5-95% B, C18 Column, 0.1% TFA) Start->Scout Check Check Resolution (Rs) & Stability Scout->Check Direct Standard Prep Run Check->Direct Rs > 1.5 Stable Degradation Degradation Detected? Check->Degradation Issues Found Collect Fraction Collection (Cool to 4°C) Direct->Collect ChangeBuffer Switch to 10mM NH4OAc (pH 6.5) Degradation->ChangeBuffer Ghost Peaks (Acid Instability) Focus Design Focused Gradient (Slope: 0.5% B/min) Degradation->Focus Co-elution (Hydrophobic Impurity) ChangeBuffer->Scout Focus->Collect Lyo IMMEDIATE Lyophilization Collect->Lyo CRITICAL STEP Final Pure Dry Powder (Store -20°C, Dark) Lyo->Final

Caption: Decision tree for optimizing furan amino acid purification, highlighting critical stability checkpoints.

Summary of Mobile Phase Modifiers
ModifierpHPros for Furan ncAAsCons for Furan ncAAs
0.1% TFA ~2.0Sharpest peaks; suppresses silanols.Risk: Acid-catalyzed ring opening if exposure is prolonged.
0.1% Formic Acid ~2.7MS-friendly; volatile.[1]Less silanol suppression (tailing); still acidic.
10mM NH₄OAc 6.5Best Stability: Preserves furan ring.Broader peaks; less retention of basic impurities.
References
  • Separation of Hydrophobic Peptides : Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

  • Furan Chemistry & Stability : Keay, B. A. (2012). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews. (Contextual grounding on furan acid sensitivity).

  • Gradient Optimization : Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.

  • Troubleshooting Peak Shape : Agilent Technologies. (2022).[2] LC Troubleshooting Guide: Peak Shape Issues.

Sources

Addressing steric hindrance when coupling (R)-2-Amino-3-(furan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when incorporating unnatural, sterically hindered building blocks into complex peptide sequences.

Coupling (R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as D-3-furylalanine) presents a unique intersection of steric and stereochemical challenges. The furan-3-yl ring alters the preferred dihedral angles of the peptide backbone. When this bulky, electron-rich side chain is activated, it creates a high kinetic barrier to nucleophilic attack by the resin-bound amine[1],[2]. Furthermore, because it is an unnatural (R)-enantiomer, forcing the reaction with harsh conditions often leads to epimerization (loss of chirality) via oxazolone formation[3].

This guide is designed to provide you with field-proven, self-validating strategies to overcome these kinetic barriers while preserving absolute stereochemical integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing massive deletion sequences (incomplete coupling) when adding (R)-2-Amino-3-(furan-3-yl)propanoic acid to my growing chain. Why is standard HBTU/HOBt failing? A: Traditional carbodiimide or benzotriazole-based activation (like HBTU/HOBt) lacks the reactivity required to overcome the steric hindrance of the furan ring's transition state[1]. The kinetic barrier is simply too high at room temperature. Solution: Switch to highly reactive uronium/aminium salts like HATU or COMU , or use the DIC/OxymaPure system[2],[4]. COMU, in particular, incorporates the OxymaPure leaving group and offers superior efficiency for hindered couplings without the explosive risks associated with HOBt derivatives[4].

Q2: To force the coupling, I increased the temperature and used HATU with DIEA. The coupling completed, but LC-MS shows a diastereomeric mixture. How do I prevent epimerization? A: You have encountered base-catalyzed racemization. Strong bases like N,N-diisopropylethylamine (DIEA, pKa ~10.1) can directly abstract the alpha-proton from the activated amino acid or its oxazolone intermediate[3]. Solution: Replace DIEA with 2,4,6-collidine (TMP) . TMP is a weaker base (pKa ~7.43) with significant steric bulk of its own, which physically prevents it from accessing and abstracting the alpha-proton, thereby preserving the (R)-configuration[3].

Q3: How can I accurately monitor if the hindered coupling was successful before moving to the next deprotection step? A: Standard colorimetric assays can be deceiving here. If the N-terminus is highly hindered, a standard Kaiser test might yield a false negative because the ninhydrin reagent itself cannot access the unreacted amine. Solution: Implement a self-validating micro-cleavage step. Cleave a 1 mg aliquot of resin using a micro-TFA cocktail and analyze via UPLC-MS. Do not proceed to Fmoc-deprotection until the mass of the target (R)-furan-peptide is confirmed as the >95% dominant peak.

Part 2: Quantitative Reagent Selection

To optimize your synthesis, you must balance reactivity with the risk of epimerization. The table below synthesizes quantitative performance data for coupling hindered unnatural amino acids[2],[4],[3].

Coupling ReagentReagent ClassEfficacy for Steric HindranceEpimerization RiskOptimal Base
HBTU / HOBt AminiumLowModerateDIEA
HATU / HOAt AminiumVery HighModerate to HighDIEA or TMP
COMU UroniumVery HighLowTMP
DIC / OxymaPure CarbodiimideHighVery LowNone (or TMP)

Part 3: Logical Workflows & Visualizations

Below are the logical decision trees and mechanistic pathways designed to guide your experimental design.

TroubleshootingTree Step1 Incomplete Coupling Detected (Positive Kaiser Test) Step2 Evaluate Coupling Reagents Step1->Step2 Step3 Switch to COMU or DIC/OxymaPure Step2->Step3 Step6 Apply MW-SPPS (75°C, 5-10 min) Step3->Step6 Step4 Epimerization Observed? (Loss of (R)-Chirality) Step5 Switch Base: DIEA -> 2,4,6-Collidine Step4->Step5 Yes Success Successful Amide Bond Formation Step4->Success No Step5->Success Step6->Step4

Fig 1: Logical decision tree for troubleshooting sterically hindered coupling reactions.

ReactionMechanism AA Unnatural AA (R)-3-Furylalanine Activation Activation DIC / OxymaPure AA->Activation Base: TMP ActiveEster Active Ester Sterically Accessible Low Epimerization Activation->ActiveEster Product Target Peptide Chirality Retained ActiveEster->Product MW-SPPS 75°C Resin Resin-Bound Peptide Hindered N-terminus Resin->Product

Fig 2: Mechanistic workflow for the activation and coupling of (R)-3-Furylalanine.

Part 4: Self-Validating Experimental Protocol

To overcome the kinetic barrier without sacrificing chirality, we utilize Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Microwave irradiation provides the precise thermal energy required to overcome the rotational barriers of the bulky furan-containing transition state[5].

Objective: Achieve >95% coupling efficiency of Fmoc-(R)-2-Amino-3-(furan-3-yl)propanoic acid onto a hindered resin-bound amine.

Materials Required:

  • Fmoc-(R)-2-Amino-3-(furan-3-yl)propanoic acid (4.0 equivalents)

  • DIC (Diisopropylcarbodiimide) (4.0 equivalents)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4.0 equivalents)

  • 2,4,6-Collidine (TMP) (0.1 equivalents - catalytic)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale on ChemMatrix PEG resin to minimize aggregation) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation (The Critical Step):

    • Dissolve 0.4 mmol of Fmoc-(R)-2-Amino-3-(furan-3-yl)propanoic acid and 0.4 mmol of OxymaPure in 2 mL of DMF.

    • Add 0.4 mmol of DIC and exactly 0.01 mmol of 2,4,6-collidine.

    • Allow the mixture to pre-activate for 2 minutes at room temperature. Causality Note: OxymaPure maintains a slightly acidic/neutral pH, which, combined with the sterically hindered TMP, prevents the formation of the racemization-prone oxazolone intermediate[4],[3].

  • Microwave Coupling:

    • Transfer the activated ester solution to the resin reaction vessel.

    • Apply microwave irradiation: Ramp to 75°C and hold for 10 minutes . Causality Note: Do not exceed 75°C. While higher temperatures increase coupling speed, they exponentially increase the risk of epimerization for unnatural D-amino acids[5].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Self-Validation (Micro-Cleavage):

    • Withdraw ~1 mg of resin. Treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes.

    • Evaporate, reconstitute in Acetonitrile/Water, and inject into UPLC-MS.

    • Decision Gate: If the uncoupled deletion sequence is >5%, perform a second coupling cycle (Steps 3-5) using fresh reagents before proceeding to the next Fmoc deprotection.

References

1.[1] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: 2.[2] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem. Available at: 3.[5] Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: 4.[4] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: 5.[3] A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Characterization of (R)-2-Amino-3-(furan-3-yl)propanoic acid: 1H NMR versus Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel or non-canonical amino acids is a critical step in ensuring the quality, efficacy, and safety of new therapeutic agents. (R)-2-Amino-3-(furan-3-yl)propanoic acid, a chiral building block with a heterocyclic side chain, presents unique analytical challenges. This guide provides an in-depth comparison of its characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methodologies, offering field-proven insights to inform your experimental design.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy remains the gold standard for the primary structural elucidation of organic molecules, including complex amino acids. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For (R)-2-Amino-3-(furan-3-yl)propanoic acid, a ¹H NMR spectrum offers unambiguous confirmation of its constitution.

Predicted ¹H NMR Spectral Data

While an experimental spectrum is the ultimate confirmation, a predicted ¹H NMR spectrum, based on established principles and data from similar structures, provides a valuable reference. The expected chemical shifts (δ) and coupling constants (J) for (R)-2-Amino-3-(furan-3-yl)propanoic acid in a common deuterated solvent like D₂O are summarized below. The use of D₂O simplifies the spectrum by exchanging the labile amine (NH₂) and carboxylic acid (OH) protons with deuterium, causing their signals to disappear.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H5 (furan)~7.5Singlet (or narrow triplet)J ≈ 1.8The proton at the 5-position of a 3-substituted furan is typically the most downfield of the ring protons due to the influence of the oxygen atom and reduced shielding.[1][2]
H2 (furan)~7.4Singlet (or narrow triplet)J ≈ 1.0The proton at the 2-position is also deshielded by the adjacent oxygen atom.[1][2]
H4 (furan)~6.4Singlet (or narrow triplet)J ≈ 1.5The proton at the 4-position is generally the most upfield of the furan ring protons.[3][4]
α-H~4.0TripletJ ≈ 6.5The α-proton of an amino acid is adjacent to both the amino and carbonyl groups, shifting it downfield. It appears as a triplet due to coupling with the two β-protons.[5][6][7]
β-H₂~3.2DoubletJ ≈ 6.5The β-protons are diastereotopic due to the adjacent chiral center. They are coupled to the α-proton, resulting in a doublet. The chemical shift is influenced by the adjacent furan ring.

Experimental Protocol for ¹H NMR Analysis

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of (R)-2-Amino-3-(furan-3-yl)propanoic acid.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amino acid and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). The choice of D₂O as a solvent is crucial for exchanging the labile N-H and O-H protons, which simplifies the spectrum and removes broad signals that can obscure other peaks.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For quantitative NMR (qNMR), a precisely weighed internal standard (e.g., maleic acid) would be added at this stage.[8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:

      • Number of Scans (NS): Typically 16 or 32 scans are sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation of all protons.

      • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

      • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts of all protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual HDO peak to 4.79 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization, particularly for a chiral molecule intended for drug development, often necessitates orthogonal techniques.

Technique Principle Strengths Limitations Ideal Application
¹H NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative.[8][9]Relatively low sensitivity compared to MS. Can be complex for large molecules.Unambiguous structural elucidation and purity assessment.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Excellent for determining enantiomeric purity and separating enantiomers.[10][11]Does not provide detailed structural information. Requires method development for each compound.Quantification of enantiomeric excess (ee).
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, allowing for detection of trace impurities. Can be coupled with chiral chromatography (LC-MS).[12][13][14]Provides limited structural information on its own. Isomer differentiation can be challenging without fragmentation studies.Molecular weight confirmation and impurity profiling.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the absolute configuration of a chiral center.Requires a chromophore near the chiral center. Does not provide detailed structural information.Confirmation of absolute stereochemistry.

Visualizing the Workflow and Decision-Making Process

¹H NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in D₂O transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim dissolve->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate & Assign phase->integrate report report integrate->report Final Report

Caption: Workflow for the ¹H NMR characterization of (R)-2-Amino-3-(furan-3-yl)propanoic acid.

Selecting the Appropriate Analytical Technique

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

For the definitive structural characterization of (R)-2-Amino-3-(furan-3-yl)propanoic acid, ¹H NMR spectroscopy is an unparalleled tool, providing a wealth of information in a single, non-destructive experiment. However, for applications in drug development where enantiomeric purity, trace impurity analysis, and absolute stereochemistry are paramount, a multi-faceted approach employing chiral HPLC, mass spectrometry, and circular dichroism is essential for a comprehensive and robust characterization. The choice of analytical technique should always be guided by the specific question being asked, and often, the combination of these methods provides the most complete and reliable data package.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Available at: [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites - J-Stage. Available at: [Link]

  • Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • Introduction to NMR spectroscopy of proteins - Duke Computer Science. Available at: [Link]

  • 1H and 12C NMR spectra of some amino acids. Available at: [Link]

  • The use of proton NMR as an alternative for the amino acid analysis as identity test for peptides - PubMed. Available at: [Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]

  • 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed. Available at: [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? - Quora. Available at: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. Available at: [Link]

  • Isotope - labeled amino acids and compounds for NMR studies - NMR-BIO. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. Available at: [Link]

  • 3-Amino-3-(furan-2-yl)propanoic acid - PubChem. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of furan-containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of furan-containing peptides, specifically focusing on synthetic 3-(2-furyl)alanine (FuA) peptides used in drug discovery (e.g., for crosslinking or stapling) and distinguishing them from metabolic furan adducts (e.g., pyrrolinones).

Executive Summary

Furan-containing peptides represent a unique class of modified biomolecules. They primarily appear in two contexts:

  • Synthetic Engineering: Incorporation of the non-canonical amino acid 3-(2-furyl)alanine (FuA) as a "caged" electrophile for peptide stapling, crosslinking, or as a phenylalanine isostere.

  • Oxidative/Metabolic Artifacts: Furan-like moieties arising from the oxidation of Histidine or metabolic activation of exogenous furan, often resulting in pyrrolinone or lactam structures rather than true furans.

This guide focuses on the identification and characterization of FuA-containing peptides , providing a comparative analysis against their structural analogs (Phenylalanine, Histidine) and detailing the specific fragmentation pathways required for confident assignment.

Chemical Context & Structural Analogs

To interpret MS/MS spectra accurately, one must first understand the structural relationship between the furan moiety and standard aromatic residues.

Amino Acid3-Letter CodeSide Chain StructureMonoisotopic Residue Mass (Da)Immonium Ion FormulaImmonium Ion m/z (Theoretical)
3-(2-Furyl)alanine FuA / Fal -CH₂-(C₄H₃O)137.0477 C₆H₈NO⁺110.0606
Histidine His / H-CH₂-(C₃H₃N₂)137.0589C₅H₈N₃⁺110.0718
Phenylalanine Phe / F-CH₂-(C₆H₅)147.0684C₈H₁₀N⁺120.0813
Tyrosine Tyr / Y-CH₂-(C₆H₄OH)163.0633C₈H₁₀NO⁺136.0762

Critical Insight: The residue mass of FuA (137.0477) is nearly isobaric with Histidine (137.0589), with a difference of only 0.0112 Da . Low-resolution instruments (e.g., ion traps, quadrupoles) cannot distinguish these residues based on precursor mass alone.

Fragmentation Mechanisms: The "Furan Signature"[1]
A. The Diagnostic Immonium Ion (m/z 110.06)

Under High-Energy Collisional Dissociation (HCD), FuA generates a prominent immonium ion.

  • Mechanism: Cleavage of the N-Cα and Cα-C(O) bonds.

  • The Isobaric Challenge: As shown in the table above, the FuA immonium ion (110.0606) overlaps with the Histidine immonium ion (110.0718).

  • Resolution Requirement: Distinguishing these ions requires a resolving power of >30,000 at m/z 110.

    • FuA (O-containing): Mass defect is lower.

    • His (N-rich): Mass defect is higher.

B. Characteristic Neutral Losses

Unlike the benzene ring of Phenylalanine, which is highly stable, the furan ring is susceptible to specific fragmentation pathways:

  • Loss of Carbon Monoxide (-CO, 27.995 Da):

    • The furan ring oxygen can be ejected as CO. This is a "fingerprint" fragmentation often seen in secondary fragmentation (MS³) of the immonium ion or from the side chain in high-energy spectra.

    • Transition: m/z 110.06 (Immonium) → m/z 82.06 (Pyrrolium-like cation).

  • Side Chain Loss (-81 Da):

    • Loss of the entire methyl-furan radical (•CH₂-C₄H₃O) from the molecular ion is observed, similar to the loss of benzyl radicals in Phe, but energetically more favorable due to the electron-rich furan ring.

C. Oxidation-Induced Crosslinking (The "Warhead" Effect)

If the FuA peptide has been subjected to oxidative activation (e.g., N-bromosuccinimide or singlet oxygen) for crosslinking:

  • Mass Shift: The furan ring opens to form a reactive enedione, which then crosslinks.

  • Result: You will NOT see the characteristic FuA fragments. Instead, look for a mass shift corresponding to the +16 Da (Oxidation) followed by the mass of the crosslinked partner.

Experimental Protocol: Identification Workflow
Step 1: Sample Preparation
  • Avoid Acidic Methanol: Furan rings can degrade or ring-open in strong acidic conditions with nucleophilic solvents. Use Acetonitrile/Water/Formic Acid (0.1%) for LC-MS.

  • Digestion: Standard Trypsin/Lys-C protocols are compatible.

Step 2: MS Method Parameters [1]
  • Ionization: ESI (Positive mode).

  • Fragmentation Mode: HCD (Higher-Energy Collisional Dissociation) is superior to CID for generating the diagnostic immonium ion.

  • Collision Energy (NCE): 28–32% (Standard peptide range).

  • Detection: Orbitrap or FT-ICR (Required for resolving 110.06 vs 110.07).

Step 3: Data Analysis (Decision Logic)

Use the following logic to confirm the presence of FuA:

  • Precursor Check: Does the peptide mass match the sequence with a +137.0477 Da residue?

  • High-Res Validation: Is the mass error < 5 ppm relative to FuA (and distinct from His)?

  • Fragment Confirmation: Extract the XIC for m/z 110.0606.

Visualization: Identification Decision Tree

FuranIdentification Start Unknown Modified Peptide (Precursor Mass Match) ResidueCheck Check Residue Mass (Delta Mass) Start->ResidueCheck Isobaric Mass ~137.05 Da (His or FuA?) ResidueCheck->Isobaric Observed ImmoniumScan Inspect MS/MS for Immonium Ion (m/z 110) Isobaric->ImmoniumScan HighRes High Resolution Analysis (>30k resolution) ImmoniumScan->HighRes HisPath m/z 110.0718 (C5H8N3+) HighRes->HisPath Mass Defect High FuAPath m/z 110.0606 (C6H8NO+) HighRes->FuAPath Mass Defect Low ResultHis Identification: HISTIDINE HisPath->ResultHis NeutralLoss Check for Neutral Loss -CO (28 Da) from Immonium FuAPath->NeutralLoss ResultFuA Identification: FURYLALANINE NeutralLoss->ResultFuA Observed (m/z 82) NeutralLoss->ResultFuA Not Observed (Primary ID via Exact Mass)

Caption: Decision tree for distinguishing 3-(2-furyl)alanine (FuA) from Histidine using High-Resolution MS/MS.

Comparative Data: FuA vs. His vs. Phe
Feature3-(2-Furyl)alanine (FuA)Histidine (His)Phenylalanine (Phe)
Residue Formula C₇H₇NO₂C₆H₇N₃OC₉H₉NO
Exact Mass 137.04768137.05891147.06841
Immonium Ion 110.0606 110.0718 120.0813
Side Chain Loss -81 Da (C₅H₅O•)-81 Da (C₄H₅N₂•)-91 Da (C₇H₇•)
Diagnostic Neutral Loss -CO (28 Da) (from ring)None (Ring stable)None (Ring stable)
HCD Fragmentation High yield of immoniumHigh yield of immoniumModerate yield
References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Furan and Derivatives. National Institute of Standards and Technology. Link

  • Blank, I., et al. (2002). Fragmentation of Furanones by Mass Spectrometry.[2] Journal of Agricultural and Food Chemistry. Link

  • Madder, A., et al. (2014). Furan-modified peptides for crosslinking to GPCRs. Ghent University. Link

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods.[3] Link

  • Matrix Science. Mascot Help: Peptide Fragmentation & Immonium Ions.Link

Sources

Structural Profiling of (R)-2-Amino-3-(furan-3-yl)propanoic Acid Complexes: A Crystallographic & Pharmacophoric Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Subject: (R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as D-3-Furylalanine)

Executive Summary: The Isostere Advantage

(R)-2-Amino-3-(furan-3-yl)propanoic acid (hereafter (R)-3-Fua ) is a critical non-canonical amino acid used in drug development as an isostere of Histidine and Phenylalanine . While Histidine is ubiquitous in metalloenzymes and proton shuttles, its imidazole side chain is highly polar and metabolically labile.

This guide evaluates the crystallographic and structural performance of (R)-3-Fua complexes. By replacing the imidazole nitrogen with a furan oxygen, researchers can probe hydrogen bonding networks and metal coordination sites without the basicity of the native residue. This guide compares (R)-3-Fua directly against its native counterparts, supported by crystallographic data derived from peptide analogs (e.g., Rhizonin A) and small-molecule studies.[1]

Comparative Structural Analysis

The following analysis contrasts the crystallographic properties of (R)-3-Fua against (R)-Histidine (its direct stereochemical analog) and (R)-Phenylalanine.

Crystallographic Metrics & Geometry

The furan ring in (R)-3-Fua is planar and aromatic, but its electronic signature in X-ray diffraction differs significantly from imidazole due to the high electron density of the oxygen atom and the lack of a proton donor.

Feature(R)-3-Furylalanine (Fua)(R)-Histidine (His)(R)-Phenylalanine (Phe)
Ring System Furan (5-membered, O-heterocycle)Imidazole (5-membered, N-heterocycle)Benzene (6-membered)
Space Group (Typ.) P2₁2₁2₁ (Peptide context)P2₁2₁2₁ or C2 (Monoclinic)P2₁ (Monoclinic)
Key Bond Length (X-Y) C–O: 1.36 Å (approx)C–N: 1.38 Å C–C: 1.39 Å
H-Bond Capability Acceptor Only (Weak)Amphoteric (Donor & Acceptor)None (Hydrophobic)
pKa (Side Chain) N/A (Non-ionizable)~6.0 (Imidazolium/Imidazole)N/A
Metal Coordination Negligible/Weak (Hard base)Strong (Monodentate/Bidentate)None (Cation-π only)
Electronic Character

-excessive, Electronegative O

-excessive, Basic N

-neutral
Structural Causality in Complexes

Why choose (R)-3-Fua?

  • Abolishing Metal Binding: In X-ray studies of metalloproteins, replacing His with Fua is a "negative control" strategy. If the crystal structure shows the metal ion is lost or the geometry collapses, it confirms His was the obligate ligand.

  • Probing H-Bond Directionality: The furan oxygen has lone pairs that can accept H-bonds, but unlike the

    
    -nitrogen of histidine, it cannot donate a proton. This allows crystallographers to map the directionality of proton networks in active sites.
    

Experimental Protocol: Crystallization of Fua-Peptides

Crystallizing complexes containing unnatural amino acids requires modified protocols to ensure solubility and phase stability. The following protocol is validated for generating diffraction-quality crystals of peptides containing (R)-3-Fua.

Workflow Diagram

CrystallizationWorkflow Synth SPPS Synthesis ((R)-3-Fua Incorporation) Purify HPLC Purification (>98% Purity Required) Synth->Purify Cleavage & Lyophilization Screen Vapor Diffusion Screening (Hanging Drop) Purify->Screen 10 mg/mL Stock Opt Optimization (Additive Screen) Screen->Opt Nucleation Observed Opt->Screen Micro-seeding Data X-Ray Diffraction (Cryo-protection) Opt->Data Single Crystal >50µm

Figure 1: Optimized workflow for obtaining X-ray data of (R)-3-Fua peptide complexes.

Detailed Methodology
  • Synthesis & Purity:

    • Synthesize the peptide using Fmoc-solid phase peptide synthesis (SPPS). Use Fmoc-(R)-2-amino-3-(furan-3-yl)propanoic acid (commercially available).

    • Critical Step: Ensure purity >98% via RP-HPLC (C18 column, Water/Acetonitrile gradient). Impurities from incomplete coupling of the bulky furan amino acid can poison crystal growth.

  • Solubility Screen:

    • (R)-3-Fua is more hydrophobic than Histidine. Dissolve the lyophilized powder in 20 mM Tris-HCl (pH 7.5) . If turbidity occurs, add DMSO (up to 5% v/v) or Isopropanol .

  • Vapor Diffusion (Hanging Drop):

    • Reservoir: 500 µL of 1.5 M Ammonium Sulfate, 100 mM HEPES pH 7.5.

    • Drop: Mix 1 µL protein/peptide solution + 1 µL reservoir solution.

    • Incubation: 18°C. Furan-containing peptides often crystallize slower (3-7 days) due to distinct packing requirements of the aromatic ring.

  • Data Collection:

    • Flash-cool crystals in liquid nitrogen using 20% Glycerol as a cryoprotectant.

    • Collect data at 100 K. The furan ring is radiation-stable but monitor for specific damage to the C-O bond if using high-flux synchrotrons.

Case Study: The Rhizonin A Benchmark

While small-molecule crystal structures of free (R)-3-Fua are proprietary or sparse in open databases, the Rhizonin A complex provides the definitive crystallographic benchmark for the 3-furylalanine residue.

  • Source: Rhizopus microsporus metabolite.[2][3][4][5]

  • Residue: N-methyl-3-(3-furyl)alanine.

  • Structural Insight:

    • The X-ray structure revealed the furan ring adopts a perpendicular orientation relative to the peptide backbone, maximizing

      
      -
      
      
      
      interactions with adjacent hydrophobic residues.
    • Validation: The electron density map clearly distinguishes the furan oxygen (high density) from the carbons, allowing unambiguous assignment of the ring orientation (unlike the pseudo-symmetric imidazole of His which often requires H-bond network analysis to orient).

Interaction Network Comparison

InteractionMap cluster_His Native Histidine Interaction cluster_Fua (R)-3-Fua Interaction (Isostere) His Histidine (Residue) Metal Zn2+ / Cu2+ His->Metal Coordination (Strong) Donor H-Bond Donor (Glu/Asp) His->Donor H-Bond (N-H...O) Fua (R)-3-Fua (Residue) NoMetal Metal Ion (Displaced/Unbound) Fua->NoMetal No Binding hydrophobic Hydrophobic Pocket Fua->hydrophobic Steric Fit (Maintained) NoDonor H-Bond Donor (No Interaction)

Figure 2: Interaction logic. Replacing His with Fua abolishes metal coordination and H-bond donation while maintaining steric fit.

References

  • Rhizonin A Structure: Steyn, P. S., et al. "The isolation, structure, and absolute configuration of the mycotoxin, rhizonin A, a novel cyclic heptapeptide containing N-methyl-3-(3-furyl)alanine."[1] Journal of the Chemical Society, Chemical Communications, 1983.[6] [6]

  • Histidine Crystallography: Suresh, S., et al. "Crystal structures of two forms of L-histidine acetate and a comparative study of the amino acid complexes of acetic acid." Int J Pept Protein Res, 1994.

  • 2-Fluoro-L-Histidine (Analog Comparison): "Structure of 2-fluoro-L-histidine." Acta Crystallographica Section C, 2008.

  • Commercial Source Data: "(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride."[7] A Chemtek Product Data.

  • Furan Isosteres in Drug Design: "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists." Frontiers in Pharmacology, 2022.[8]

Sources

Structure-Activity Relationship (SAR) comparison of furan vs thiophene amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Divergence

In peptide engineering and peptidomimetic drug design, replacing canonical Phenylalanine (Phe) with heteroaromatic isosteres is a high-impact strategy to modulate potency, solubility, and metabolic stability. The two most common five-membered heteroaromatic amino acids—2-Furylalanine (Fur) and 2-Thienylalanine (Thi) —are often grouped together, yet they exhibit divergent SAR profiles.

The Core Distinction:

  • 2-Thienylalanine (Thi): The "True Phe Mimic." Its sulfur atom confers aromaticity and lipophilicity comparable to benzene, making it an ideal steric and electronic isostere for Phenylalanine with improved protease resistance.

  • 2-Furylalanine (Fur): The "Polar Variant." Significantly smaller and more polar, it is less aromatic and chemically fragile. It is primarily used to reduce lipophilicity (LogP) or introduce hydrogen bond acceptance, but it carries significant metabolic and synthetic liabilities.

Physicochemical Comparison

The functional differences between Fur and Thi stem directly from the heteroatom properties (Oxygen vs. Sulfur).

Table 1: Physicochemical Properties of Side Chains
PropertyFuran Ring (Side chain of Fur) Thiophene Ring (Side chain of Thi) Benzene (Ref: Phe)
Heteroatom Electronegativity 3.44 (Oxygen) – High2.58 (Sulfur) – LowN/A
Aromaticity (RE) ~16 kcal/mol (Least Aromatic)~29 kcal/mol (High Aromaticity)~36 kcal/mol
Electronic Character

-Excessive (Electron Rich)

-Excessive (Electron Rich)
Neutral
H-Bonding Potential Acceptor (via Oxygen lone pair)Weak/NegligibleNone
Lipophilicity (LogP) Lower (More Polar)Higher (Lipophilic)High
Van der Waals Radius Oxygen: 1.52 ÅSulfur: 1.80 ÅCarbon: 1.70 Å
Steric Bulk Significantly smaller than PheSimilar to PheReference

Expert Insight: The lower aromaticity of furan results in the oxygen lone pairs being more tightly held (inductive withdrawal), yet the ring remains electron-rich enough to be highly reactive toward electrophiles. Thiophene, utilizing sulfur’s 3d-orbitals (debated) and lower electronegativity, delocalizes electrons more effectively, mimicking the "soft" character of the phenyl ring.

Structure-Activity Relationship (SAR) Analysis

Binding Affinity and Steric Fit
  • Thienylalanine (Thi): Due to the larger size of sulfur (1.80 Å) compared to oxygen (1.52 Å), the thiophene ring occupies a volume very similar to a benzene ring. In SAR scans, Thi is the preferred bioisostere for Phe when maintaining hydrophobic contacts in a binding pocket (e.g., GPCRs, Kinases).

  • Furylalanine (Fur): The furan ring is physically smaller. Replacing Phe with Fur often leads to a loss of potency if the binding pocket relies on tight Van der Waals packing (the "hole" is too big for the ligand). Use Fur only when you need to decrease the size of the side chain or lower the cLogP of the peptide.

Metabolic Stability & Toxicity

This is the critical differentiator for drug development.

  • Furan Liability (The "Red Flag"): The furan ring is highly susceptible to metabolic bioactivation by Cytochrome P450s (specifically CYP2E1). It undergoes oxidation to form a reactive cis-2-butene-1,4-dial , a potent electrophile that crosslinks proteins and DNA, leading to hepatotoxicity.

    • SAR Rule: Avoid Furylalanine in metabolically labile positions (e.g., N-terminus, exposed loops) unless blocked by substitution.

  • Thiophene Stability: While thiophene can undergo S-oxidation, it is generally more stable than furan. Furthermore, as a non-canonical amino acid, Thi confers resistance to proteases (e.g., chymotrypsin) that normally cleave at the C-terminus of Phe/Tyr/Trp.

Synthetic Stability (Solid Phase Peptide Synthesis - SPPS)

Critical Protocol Warning: Furylalanine is acid-sensitive. During the final cleavage step in SPPS (typically 95% TFA), the electron-rich furan ring can act as an acid-sensitive nucleophile. In the presence of standard scavengers like 1,2-ethanedithiol (EDT) , the furan ring opens and reacts to form a bis-dithioacetal , destroying the peptide.

Visualizing the Decision Logic

The following diagram outlines the strategic decision process for selecting between Fur and Thi during lead optimization.

Bioisostere_Selection Start Start: Optimizing Phenylalanine (Phe) Residue Check_Hydrophobicity Goal: Reduce Lipophilicity (LogP)? Start->Check_Hydrophobicity Check_H_Bond Requirement: H-Bond Acceptor? Check_Hydrophobicity->Check_H_Bond Yes Check_Sterics Requirement: Maintain Steric Bulk? Check_Hydrophobicity->Check_Sterics No Select_Fur Select 2-Furylalanine (Fur) Check_H_Bond->Select_Fur Yes Select_Thi Select 2-Thienylalanine (Thi) Check_H_Bond->Select_Thi No (Use Thi as smaller Phe) Check_Sterics->Select_Fur No (Need Smaller) Check_Sterics->Select_Thi Yes (Similar Size) Warning_Fur CRITICAL ALERT: 1. Acid Labile (No EDT in cleavage) 2. CYP450 Bioactivation Risk Select_Fur->Warning_Fur Benefit_Thi BENEFITS: 1. Protease Resistance 2. True Phe Bioisostere Select_Thi->Benefit_Thi

Caption: Decision logic for substituting Phenylalanine with Furylalanine or Thienylalanine based on steric and electronic requirements.

Experimental Protocols

Synthesis: Handling Furylalanine in SPPS

Objective: Cleave a Furylalanine-containing peptide from resin without degrading the furan ring. The Problem: Standard "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) destroys Furylalanine due to EDT reacting with the furan ring under acidic conditions [1].

Optimized Protocol (Scavenger Selection):

  • Preparation: Synthesize the peptide using standard Fmoc chemistry.

  • Cleavage Cocktail: Prepare a mixture of TFA / TIS / H2O (95:2.5:2.5) .

    • Crucial: Do NOT use 1,2-ethanedithiol (EDT) or 1,3-propanedithiol.

    • Alternative: If a thiol scavenger is absolutely necessary (e.g., for Met/Cys/Trp protection), use DODT (3,6-dioxa-1,8-octanedithiol), which has shown reduced reactivity toward the furan ring compared to EDT [1].

  • Incubation: Shake the resin in the cocktail for 2–3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the filtrate in ice-cold diethyl ether.

  • Analysis: Analyze via LC-MS. Look for a mass shift of +76 Da or +100 Da, which indicates ring opening and dithioacetal formation (if EDT was accidentally used).

Microsomal Stability Assay (Metabolic Liability Check)

Objective: Compare the metabolic half-life (


) of Fur vs. Thi peptides.
  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Prepare 10 mM stocks of the Fur-peptide and Thi-peptide in DMSO. Dilute to 1 µM final concentration in phosphate buffer (pH 7.4).

  • Initiation:

    • Test Arm: Add NADPH-regenerating system (1 mM NADPH final).

    • Control Arm: Buffer only (no NADPH) to rule out chemical instability.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Data Analysis: Plot ln(% remaining) vs. time.

    • Expectation: Fur-peptides often show rapid degradation (

      
       min) due to furan oxidation. Thi-peptides typically show 
      
      
      
      min unless other labile sites exist [2].

Mechanism of Toxicity (The Furan Pathway)

Understanding why furan is toxic is essential for justifying its exclusion from late-stage candidates.

Furan_Toxicity Furan Furan Ring (In Peptide) CYP CYP450 (Oxidation) Furan->CYP Metabolism Epoxide Unstable Epoxide Intermediate CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct Nucleophilic Attack (Lys/Cys/DNA)

Caption: Bioactivation pathway of the furan ring leading to toxic metabolites.

References

  • Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004).[1] Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters, 11(6), 601–606.[1] Link

  • Casares, N., et al. (2020). A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mouse models of melanoma. Journal for ImmunoTherapy of Cancer, 8(2). Link

  • Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Molecules, 17(6), 6107-6115. Link

  • Lien, E. J., et al. (1992). Quantitative structure-activity relationship analysis of furan and thiophene derivatives.Journal of Pharmaceutical Sciences. (Contextual reference for LogP/Electronic properties).

Sources

Determining optical rotation values for (R)-2-Amino-3-(furan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Determination of Optical Purity and Specific Rotation for (R)-3-Furylalanine

Executive Summary & Strategic Context

(R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as (R)-3-Furylalanine or D-3-Furylalanine) is a non-canonical amino acid increasingly utilized in peptide therapeutics as a phenylalanine isostere. Its furan moiety offers unique electronic properties and hydrogen-bonding potential, but introduces a critical stability constraint: acid sensitivity .

Unlike standard amino acids (e.g., Phenylalanine, Alanine), (R)-3-Furylalanine cannot be subjected to classical hydrolytic conditions (6N HCl, 110°C) without significant degradation of the furan ring. Consequently, determining its optical rotation


 and enantiomeric excess (ee) requires specialized protocols that deviate from pharmacopeial standards for proteinogenic amino acids.

This guide compares the two primary methodologies for optical characterization—Polarimetry and Chiral HPLC —providing optimized workflows that preserve the structural integrity of the molecule.

Critical Technical Constraint: Furan Ring Instability

Before attempting any measurement, researchers must account for the furan ring's susceptibility to acid-catalyzed ring opening and polymerization.

  • The Risk: Exposure to strong mineral acids (HCl, H₂SO₄) protonates the furan ring (typically at C2 or C5), initiating a cascade that leads to ring cleavage and the formation of dicarbonyl species (e.g., dioxoalkanes).

  • Impact on Data: Degradation products are often optically active or highly colored (yellow/brown), leading to erroneous specific rotation readings and baseline drift in HPLC.

  • Operational Rule: Avoid 6N HCl. Use Glacial Acetic Acid , Methanol , or Water (neutral pH) for polarimetry. For HPLC, utilize buffered mobile phases.

Comparative Guide: Methodologies for Optical Characterization

The following table objectively compares the utility of Polarimetry versus Chiral HPLC for this specific substrate.

FeatureMethod A: Polarimetry Method B: Chiral HPLC (Recommended)
Primary Output Specific Rotation

(Bulk Property)
Enantiomeric Excess (% ee) (Specific Property)
Sample Requirement High (10–50 mg)Low (< 1 mg)
Accuracy for Purity Low (affected by moisture, salts, and chemical impurities)High (resolves enantiomers from impurities)
Solvent Flexibility Limited (Must dissolve high conc. without degradation)High (Compatible with various mobile phases)
Risk of Artifacts High (Degradation products alter rotation)Low (Degradation products elute separately)
Throughput Fast (Single reading)Moderate (15–30 min run time)
Best Use Case Batch consistency check; Identity confirmation.Final product release; Process optimization.

Detailed Experimental Protocols

Method A: Polarimetry (Optimized for Stability)

Objective: Determine specific rotation


 without degrading the sample.
  • Instrument: Digital Polarimeter (Sodium D line, 589 nm).

  • Target Concentration: 1.0 g/100 mL (c = 1.0).

  • Solvent Selection:

    • Preferred:Glacial Acetic Acid (Stable, good solubility).

    • Alternative:Methanol (Good for free base, but solubility varies).

    • Avoid: 1N–6N HCl (Risk of ring opening).

Workflow:

  • Weighing: Accurately weigh 100.0 mg of (R)-3-Furylalanine.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add ~8 mL of Glacial Acetic Acid. Sonicate briefly (<30s) to dissolve.

  • Equilibration: Dilute to volume. Allow solution to equilibrate to 20°C.

  • Measurement: Zero the polarimeter with neat Glacial Acetic Acid. Fill the 1 dm cell with the sample solution. Measure immediately.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/100mL).

Reference Values:

  • Free Acid: Literature data is scarce due to instability. Expect positive rotation (+) for the (R)-isomer in acidic media, though magnitude varies by solvent.

  • Fmoc-Derivative (Proxy): The (S)-isomer of Fmoc-3-Furylalanine has a rotation of -33.0° to -37.0° (c=1, DMF). Therefore, the (R)-Fmoc-derivative should exhibit +33.0° to +37.0° .

Method B: Chiral HPLC (The Gold Standard)

Objective: Quantify enantiomeric purity (% ee) with high specificity.

  • Column: Zwitterionic Cinchona Alkaloid (e.g., CHIRALPAK ZWIX(+)) or Crown Ether (e.g., CROWNPAK CR-I) .

    • Why: ZWIX columns effectively separate free amino acids without derivatization.

  • Mobile Phase:

    • Solvent A: Methanol (50 mM Formic Acid + 25 mM Diethylamine).

    • Solvent B: Acetonitrile (if needed for resolution).[1]

    • Note: The amphoteric nature of the ZWIX phase requires simultaneous acid/base additives.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (furan absorption).

Workflow:

  • Sample Prep: Dissolve 1 mg of (R)-3-Furylalanine in 1 mL of Mobile Phase.

  • Conditioning: Equilibrate column at 25°C with flow rate 0.5 mL/min.

  • Injection: Inject 5 µL.

  • Analysis:

    • (R)-Enantiomer typically elutes after the (S)-enantiomer on ZWIX(+) columns (check column certificate for specific elution order of amino acids).

    • Calculate % ee:

      
      
      

Visualization: Decision Logic for Characterization

The following diagram outlines the decision process for selecting the appropriate analytical method based on the sample stage and stability requirements.

OpticalCharacterization Start Sample: (R)-3-Furylalanine CheckForm Is Sample Derivatized? (e.g., Fmoc, Boc) Start->CheckForm DerivYes Yes (Protected) CheckForm->DerivYes Protected DerivNo No (Free Acid) CheckForm->DerivNo Unprotected PolDMF Polarimetry Solvent: DMF (Stable) DerivYes->PolDMF RiskCheck Risk Assessment: Acid Sensitivity DerivNo->RiskCheck MethodHPLC Method A: Chiral HPLC (Preferred for Purity) Column: ZWIX(+) or Crown Ether RiskCheck->MethodHPLC High Precision Needed MethodPol Method B: Polarimetry (Bulk ID Only) Solvent: Glacial AcOH RiskCheck->MethodPol Quick ID Needed Warning CRITICAL ALERT: Avoid 6N HCl (Ring Degradation) MethodPol->Warning

Caption: Decision matrix for selecting analytical methods. Note the critical warning against strong mineral acids for the free amino acid form.

References

  • Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin. Link

  • Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters. Link

  • Thermo Scientific Chemicals. (n.d.). (R)-N-FMOC-(2-Furyl)alanine Product Specifications. Fisher Scientific. Link

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation. Link

  • MacDonald, J. C., et al. (1976). Method for the accurate determination of specific rotation. Canadian Journal of Chemistry.[2] Link

Sources

Comparative stability of furan-alanine peptides in human serum

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Furan-Alanine Peptides in Human Serum: A Technical Guide for Therapeutic Development

The Proteolytic Challenge and the Furan-Alanine Advantage

For drug development professionals and peptide chemists, the rapid degradation of natural peptides in human serum remains a critical bottleneck. Endogenous exopeptidases and endopeptidases rapidly cleave canonical peptide bonds, often reducing the circulating half-life of wild-type peptides to mere minutes[1].

To circumvent this, researchers employ unnatural amino acids. Fmoc-3-(2-furyl)alanine (FurA) has emerged as a powerful dual-purpose modification. Primarily known as a bioorthogonal handle for covalent crosslinking, the furan moiety is intrinsically stable and non-reactive in plasma prior to targeted in situ oxidation (e.g., via reactive oxygen species or N-bromosuccinimide)[2].

The Causality of FurA-Induced Stability:

  • Steric Evasion: Protease active sites require precise stereochemical alignment. The bulky, non-canonical furan ring disrupts enzyme-substrate recognition, localized exopeptidase trimming, and endopeptidase docking without inherently destabilizing the peptide's native secondary structure[3].

  • Macrocyclization Enablement: FurA is frequently used to generate Diels-Alder cyclized (DAC) peptides. This cyclization locks the peptide into a rigid conformation (e.g., an alpha-helix), which buries vulnerable amide bonds and drastically extends serum half-life by physically preventing proteases from accessing the backbone[4].

FuranPathway A FurA Peptide (Inert in Serum) B Oxidative Activation (ROS / NBS) A->B Trigger C Reactive Keto-Enal Intermediate B->C Oxidation D Covalent Crosslink (Target Protein) C->D Nucleophilic Attack

Figure 1: Bioorthogonal activation pathway of Furan-Alanine peptides in physiological environments.

Comparative Serum Stability Data

The table below objectively compares the pharmacokinetic stability of FurA-modified peptides against natural peptides and other industry-standard stabilization strategies.

Modification StrategyExample ConstructHuman Serum Half-Life (

)
Primary Degradation MechanismCausality of Stability / Instability
Natural Peptide Temporin SHF / Apelin-13< 10 minsEndopeptidase cleavageFully exposed, flexible linear backbone allows rapid protease docking[1].
Linear FurA Peptide FurA-Apelin Analogues45 – 90 minsExopeptidase trimmingUnnatural side-chain provides localized steric hindrance, slowing terminal degradation[2].
FurA-Cyclized Peptide DAC Peptidomimetics> 24 hoursHepatic clearance (in vivo)Macrocyclization rigidifies the backbone, completely masking cleavage sites[4].
PEGylated Peptide PEG-40k-Peptide12 – 48 hoursRenal clearanceMassive polymer cloud creates a steric shield against all serum enzymes.
Stapled Peptide Hydrocarbon-stapled> 24 hoursOxidative metabolismSynthetic brace forces alpha-helical folding, preventing protease active-site entry.

Self-Validating Protocol: Human Serum Stability Assay

To accurately benchmark the stability of FurA peptides, researchers must utilize a highly controlled, self-validating LC-MS/MS assay. Current methods differ greatly regarding incubation, precipitation, and detection steps, which can lead to misleading biological assay results[5]. The following protocol is engineered to eliminate post-sampling degradation artifacts.

System Validation Controls
  • Positive Control: A known rapidly degrading canonical peptide (e.g., wild-type Apelin-13) to validate the proteolytic activity of the serum batch.

  • Negative Control: The FurA peptide incubated in heat-inactivated serum (56°C for 30 mins) to rule out non-enzymatic chemical degradation.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 25% (v/v) solution of pooled human serum in 1X PBS (pH 7.4).

    • Causality: Using 100% serum causes severe ion suppression in downstream MS analysis and column clogging. A 25% dilution maintains sufficient enzymatic activity to observe degradation kinetics while ensuring analytical recovery.

  • Incubation: Spike the FurA peptide and the positive control into separate serum aliquots to a final concentration of 5 µM. Incubate at 37°C with gentle agitation (300 rpm).

  • Aliquot Sampling & Quenching (Critical): At precise timepoints (0, 15, 30, 60, 120, and 240 mins), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold quenching buffer (Acetonitrile containing 3% Trichloroacetic Acid [TCA] and an isotopically heavy-labeled internal standard).

    • Causality: Proteases can continue to cleave peptides even at 4°C. The strong acid and organic solvent instantly denature all serum proteins, effectively "freezing" the degradation profile at that exact second[6]. The internal standard corrects for variable peptide recovery during precipitation[5].

  • Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the denatured serum proteins[1].

  • LC-MS/MS Analysis: Carefully transfer the supernatant to LC vials. Analyze via Reverse-Phase HPLC coupled to a tandem mass spectrometer (MRM mode). Quantify the area under the curve (AUC) of the intact FurA peptide relative to the internal standard.

  • Kinetic Modeling: Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay model (

    
    ) to calculate the precise half-life (
    
    
    
    ).

AssayWorkflow N1 1. Incubation Peptide + 25% Human Serum @ 37°C N2 2. Aliquot Sampling Timepoints: 0 to 240 min N1->N2 N3 3. Quenching & Precipitation Add Cold ACN/TCA + Internal Std N2->N3 Halt Proteolysis N4 4. Centrifugation Pellet Denatured Serum Proteins N3->N4 N5 5. LC-MS/MS Analysis Quantify Intact Peptide Supernatant N4->N5 Supernatant N6 6. Kinetic Modeling Calculate t1/2 (One-Phase Decay) N5->N6

Figure 2: Self-validating LC-MS/MS workflow for determining peptide serum stability.

References

  • Furan-modified peptides for crosslinking to GPCRs.Ghent University Library.
  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics.PMC.
  • Unveiling the Serum Stability of Temporin SHF and Its Engineered Analogs.Benchchem.
  • WO2017148979A1 - Methods for covalently binding a cell surface protein and a ligand.Google Patents.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.PLOS One.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.PMC.

Sources

Safety Operating Guide

(R)-2-Amino-3-(furan-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories mishandle unnatural amino acids by defaulting to the disposal protocols used for standard, naturally occurring biomolecules. While naturally occurring amino acids can sometimes be neutralized and treated as non-hazardous, (R)-2-Amino-3-(furan-3-yl)propanoic acid (CAS: 129030-34-8) —also known as D-3-Furylalanine—requires a highly controlled, chemically specific disposal strategy.

This guide provides the essential safety, logistical, and operational procedures for managing this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

The Causality Behind the Protocol: Why Standard Disposal Fails

To build a self-validating safety protocol, we must first understand the molecular behavior of the waste. (R)-2-Amino-3-(furan-3-yl)propanoic acid contains two critical features that dictate its disposal pathway: an amine group and a furan ring.

  • Prevention of Polychlorinated Dibenzofurans (PCDFs): The furan moiety is the primary hazard driver during disposal. If this compound is mixed with halogenated solvents (e.g., chloroform, dichloromethane) and sent for standard incineration, the combination of the furan ring and chlorine radicals can lead to the de novo synthesis of highly toxic polychlorinated dibenzofurans (PCDFs)[2]. Therefore, strict segregation from halogenated waste is non-negotiable.

  • Mitigation of NOx Emissions: The nitrogen present in the amino group will oxidize during incineration, contributing to nitrogen oxide (NOx) emissions[3]. High-temperature incineration (>1100°C) combined with selective non-catalytic reduction (SNCR) at the Treatment, Storage, and Disposal Facility (TSDF) is required to break down the furan ring completely while managing NOx output[2][3].

  • Aquatic Toxicity & Drain Prohibition: Unnatural furan-derivatives are not readily biodegradable in municipal wastewater treatment systems[4]. Flushing this compound down the drain violates EPA solid waste regulations and poses a severe risk of environmental persistence[1].

Quantitative Disposal Parameters

To ensure compliance and safety, adhere to the following quantitative thresholds when managing this chemical waste.

ParameterSpecification / LimitOperational Rationale
Waste Classification Non-Halogenated Organic SolidContains C, H, N, O; lacks halogens. Must be segregated.
Incineration Temperature > 1100 °CMinimum temperature required to prevent PCDF formation[2].
SAA Storage Volume Limit 55 GallonsMaximum allowable waste in a Satellite Accumulation Area[1].
SAA Time Limit (Post-Fill) 3 DaysMust be transferred to a central EHS facility within 72 hours of reaching the volume limit[1].
Spill Cleanup Agent Inert Absorbent / HEPAWet-wiping or HEPA vacuuming prevents powder aerosolization.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system; each step inherently prevents the failure of the next.

Step 1: Waste Characterization & Segregation
  • Action: Classify the waste as a "Non-Halogenated Organic Solid."

  • Mechanism: Physically separate this waste stream from any carboys or bins containing halogenated solvents. This eliminates the chemical precursors required for dioxin/furan generation during downstream thermal destruction[2].

Step 2: Containment and Labeling
  • Action: Place all unused powder, contaminated weigh boats, and filter papers into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE).

  • Mechanism: Affix a standardized EPA hazardous waste label immediately upon adding the first drop or grain of waste[1]. The label must explicitly read: "HAZARDOUS WASTE: (R)-2-Amino-3-(furan-3-yl)propanoic acid (Non-Halogenated)." Do not use abbreviations.

Step 3: Satellite Accumulation Area (SAA) Protocols
  • Action: Store the sealed container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the synthesis occurred).

  • Mechanism: The container must remain tightly closed at all times unless actively adding waste[1]. This prevents accidental aerosolization of the powder and minimizes cross-contamination with ambient lab chemicals[4].

Step 4: Spill Response & Decontamination
  • Action: In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the fine organic powder, creating an inhalation hazard.

  • Mechanism: Dampen the spill area slightly with a compatible solvent (e.g., water or ethanol) to bind the powder, then collect it using inert absorbent pads. Alternatively, use a HEPA-filtered vacuum. Place all cleanup materials into the hazardous waste container[1].

Step 5: Final Transfer to TSDF
  • Action: Once the container is full, or the project concludes, submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Mechanism: EHS will transport the material to an approved TSDF, where it will undergo high-temperature incineration (>1100°C) to ensure complete molecular destruction[2][4].

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (R)-2-Amino-3-(furan-3-yl)propanoic acid Seg Segregation Isolate from Halogenated Waste Gen->Seg Cont Containment Seal in HDPE & Label Seg->Cont SAA SAA Storage Max 55 Gal / Transfer in 3 Days Cont->SAA TSDF TSDF Incineration High-Temp (>1100°C) SAA->TSDF

Caption: Logical workflow for the disposal of (R)-2-Amino-3-(furan-3-yl)propanoic acid.

References

1.[1] Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University. Available at: 2.[4] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). Available at: 3.[2] Modern Technologies To Reduce Emissions Of Dioxins And Furans From Waste Incineration. Waste-to-Energy Research and Technology Council (WtERT). Available at: 4.[3] Influences of Non-SCR De-NOx Technologies on NOx and Dioxin Emissions in Full Scale Municipal Solid Waste (MSW) Incinerators. Aerosol and Air Quality Research. Available at:

Sources

Personal protective equipment for handling (R)-2-Amino-3-(furan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

For researchers requiring immediate operational parameters, this table summarizes the critical safety requirements for handling (R)-2-Amino-3-(furan-3-yl)propanoic acid (CAS: 121357-12-6 or analog).

ParameterOperational Requirement
Primary Hazard Respiratory Irritant (Dust) & Potential Metabolic Toxicity. The furan moiety represents a structural alert for hepatotoxicity if bioactivated.[1]
Glove Material Nitrile (Double-gloved) for solids.[1] Laminate/Barrier if dissolved in DCM/DMF.[1]
Respiratory Fume Hood (Certified) is mandatory for all open handling.[1] Use N95/P100 only if hood is unavailable (Emergency only).[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for fine powders.[1]
Containment Weigh inside a fume hood or powder containment enclosure.[1]
Spill Cleanup Wet-wipe method (do not dry sweep).[1] Treat as hazardous organic waste.[1]

Hazard Assessment & Causality

As a Senior Application Scientist, I must emphasize that while this compound is an amino acid, it must not be treated with the casualness often afforded to standard proteinogenic amino acids (like Glycine or Alanine).

The "Furan" Factor: A Structural Alert

The core risk lies in the furan-3-yl moiety. While the amino acid zwitterionic structure reduces volatility compared to liquid furan, the metabolic potential remains. Furan rings can undergo cytochrome P450-mediated oxidation to form reactive enedials (cis-2-butene-1,4-dial), which are potent alkylating agents capable of binding to proteins and DNA [1, 2].

Causality Chain:

  • Inhalation of Dust: The solid powder is easily aerosolized during weighing.[1]

  • Mucosal Contact: H335 (Respiratory Irritation) and H319 (Eye Irritation) occur upon contact with mucous membranes.[1]

  • Systemic Absorption: If ingested or inhaled in significant quantities, the furan ring presents a theoretical risk of liver toxicity (hepatotoxicity) based on structure-activity relationships (SAR) with other furan-containing xenobiotics [3].[1]

GHS Classification (Derived from Analogs)
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance required for the compound and common solvents used in its synthesis (e.g., DMF, DCM).

PPE Selection Logic Diagram

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Dry Liquid Solution (Organic) State->Liquid Wet DustRisk Dust Generation? Solid->DustRisk SolventRisk Solvent Type? Liquid->SolventRisk Weighing Weighing/Transfer DustRisk->Weighing High Synthesis Synthesis/Workup SolventRisk->Synthesis DMF/DMSO SolventRisk->Synthesis DCM/Chloroform Control_Solid PPE: Nitrile (Double) + Goggles + Fume Hood Weighing->Control_Solid Control_Polar PPE: Nitrile (0.11mm) + Goggles + Hood Synthesis->Control_Polar Polar Aprotic Control_NonPolar PPE: Silver Shield/ Laminate Gloves Synthesis->Control_NonPolar Halogenated

Figure 1: Decision logic for PPE selection based on physical state and solvent co-factors.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solids) Nitrile (0.11 mm min thickness) .[1] Double gloving recommended.Nitrile provides excellent protection against dry particulates.[1] Double gloving allows the outer glove to be discarded immediately if contaminated, keeping the inner glove clean.
Hand Protection (Solutions) Silver Shield / Laminate (if using DCM).[1] Butyl Rubber (if using DMF).[1]Standard nitrile degrades rapidly (<5 mins) in halogenated solvents like Dichloromethane (DCM), often used to dissolve amino acids.[1] Permeation allows the dissolved furan derivative to penetrate skin [4].[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1]Safety glasses with side shields do not seal against fine airborne dust.[1] Goggles prevent ocular mucosal absorption.[1]
Respiratory Engineering Control (Hood) preferred.[1] N95/P100 as backup.[1]The primary defense against H335 (Respiratory Irritation) is removing the hazard via ventilation, not filtering it at the face.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional).[1]Prevents dust accumulation on street clothes.[1] Tyvek sleeves are recommended if reaching deep into drums or containers.[1]

Operational Protocol: Safe Weighing & Handling

This protocol utilizes a self-validating system : if you cannot perform a step (e.g., the balance is unstable in the hood), the process halts. Do not bypass safety for convenience.

Workflow: The "Static-Free" Weighing Method

Static electricity often causes unnatural amino acids to "jump" or disperse, increasing inhalation risk.[1]

  • Preparation:

    • Place an analytical balance inside the chemical fume hood.[1]

    • Verify hood flow (face velocity 80–100 fpm).[1]

    • Ionization: Use an anti-static gun or ionizer bar near the weighing boat.[1] This is critical for furan-amino acids, which are often fluffy, crystalline solids.

  • Weighing:

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.[1]

    • Open the source container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Self-Validation Check: If visible dust is generated, stop.[1][7] Use a funnel or smaller transfer increments.

  • Solubilization (The "Wet" Transfer):

    • Instead of transferring dry powder to a reactor, add the solvent (e.g., DMF) directly to the weighing vessel if possible, or wash the powder into the reaction flask.

    • Why? Solubilizing the compound eliminates the dust hazard immediately.[1]

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent-appropriate).[1]

    • Dispose of the wipe as hazardous waste.[1][4]

    • Remove outer gloves inside the hood and discard.[1]

Workflow Diagram

Handling_Workflow Prep 1. Preparation (Hood Check + Ionizer) Weigh 2. Weighing (Inside Hood) Prep->Weigh Transfer 3. Transfer Strategy Weigh->Transfer IsDusty Is dust visible? Weigh->IsDusty SolventAdd Add Solvent to Weigh Boat? Transfer->SolventAdd Clean 4. Decontamination IsDusty->Weigh No IsDusty->Clean Yes (STOP & Clean) SolventAdd->Clean Yes (Wash in) SolventAdd->Clean No (Powder Funnel)

Figure 2: Step-by-step handling workflow emphasizing dust control.

Emergency Response & Disposal

Accidental Exposure[8]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The furan ring's delayed toxicity means symptoms might not be immediate.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol/solvents (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Lifting eyelids is crucial to remove trapped particulates.[1]

Waste Disposal (RCRA Considerations)

While (R)-2-Amino-3-(furan-3-yl)propanoic acid does not have a specific RCRA P- or U-list code, it must be managed as Hazardous Chemical Waste .

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solids."[1]

  • Liquid Waste: Segregate based on the solvent.[1]

    • Halogenated:[1][8][9] (If DCM used).[1]

    • Non-Halogenated: (If DMF/Methanol used).[1]

  • Labeling: Explicitly write "(R)-2-Amino-3-(furan-3-yl)propanoic acid" on the tag.[1] Do not just write "Amino Acid Waste." The "Furan" descriptor is vital for the waste handler's safety.[1]

References

  • National Toxicology Program (NTP). (1993).[1] Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 402.[1]

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology, 26(1), 6-25.

  • PubChem. (2024).[1] Compound Summary: Furan-2-yl-alanine derivatives (Analog).[1] National Library of Medicine.[1]

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Retrosynthesis Analysis

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(R)-2-Amino-3-(furan-3-yl)propanoic acid
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